Dendryphiellin D
Description
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |
InChI |
InChI=1S/C21H28O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-11,14-15,18-19,22,24H,4,12-13H2,1-3H3/b7-5+,8-6+/t14-,15+,18+,19-,21+/m0/s1 |
InChI Key |
JOCONTUXRSUXQU-JBTCAVAYSA-N |
Isomeric SMILES |
CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)O |
Canonical SMILES |
CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Dendryphiellin D: A Technical Guide to its Anti-Neuroinflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendryphiellin D, a trinor- and tetranor-eremophilane sesquiterpenoid isolated from the fungus Septoria rudbeckiae, has emerged as a compound of interest due to its significant anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory effects on nitric oxide (NO) production, the experimental protocols used for its evaluation, and the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound is a natural product belonging to the eremophilane sesquiterpenoid class of compounds.[1] It has been isolated from Septoria rudbeckiae, a plant pathogenic fungus.[1] The primary biological activity of note for this compound is its potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, suggesting its potential as an anti-neuroinflammatory agent.[1] This guide synthesizes the available data on this compound and related compounds, providing a technical framework for further investigation.
Chemical and Physical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₂₁H₂₈O₅
-
CAS Number: 121678-87-3
-
Compound Class: Trinor- and tetranor-eremophilane sesquiterpenoid
Biological Activity: Inhibition of Nitric Oxide Production
This compound has been demonstrated to be a significant inhibitor of nitric oxide (NO) production in in vitro models of neuroinflammation. The overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases. Therefore, the ability of this compound to mitigate this process is of considerable therapeutic interest.
Quantitative Data
The inhibitory activity of this compound and related eremophilane sesquiterpenoids on NO production in LPS-activated BV-2 microglial cells is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the NO production.
| Compound | Source Organism | Cell Line | Inhibitory Activity (IC₅₀) in µM | Reference |
| This compound | Septoria rudbeckiae | BV-2 Microglia | 11.9 ± 1.0 | Lin LB, et al. Phytochemistry. 2021;183:112642.[1] |
| Septeremophilane D | Septoria rudbeckiae | BV-2 Microglia | 8.5 ± 0.1 | Lin LB, et al. Phytochemistry. 2021;183:112642.[1] |
| Septeremophilane E | Septoria rudbeckiae | BV-2 Microglia | 6.0 ± 0.2 | Lin LB, et al. Phytochemistry. 2021;183:112642.[1] |
Experimental Protocols
The following is a detailed methodology for the nitric oxide inhibition assay as performed in the study by Lin et al. (2021), which is a standard protocol for evaluating the anti-neuroinflammatory effects of compounds.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (and other test compounds)
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. The cells are pre-treated for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the compound solvent) are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of NO inhibition is calculated relative to the vehicle-treated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Signaling Pathway
The anti-neuroinflammatory effects of eremophilane sesquiterpenoids like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. While the specific pathway for this compound has not been fully elucidated, the general mechanism for this class of compounds involves the inhibition of pro-inflammatory gene expression.
A key initiating step in the neuroinflammatory cascade is the activation of microglial cells by stimuli such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This binding triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.
This compound likely exerts its inhibitory effect by interfering with these signaling cascades, ultimately leading to a reduction in iNOS expression and, consequently, decreased NO production.
Caption: Putative signaling pathway for the inhibition of nitric oxide production by this compound.
Conclusion
This compound is a promising natural product with demonstrated anti-neuroinflammatory activity, primarily through the inhibition of nitric oxide production in activated microglial cells. The quantitative data presented, along with the detailed experimental protocol, provide a solid foundation for further research into its therapeutic potential. The proposed mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, offers a clear direction for future mechanistic studies. This technical guide serves as a valuable resource for scientists and drug development professionals interested in the exploration of this compound and related compounds for the treatment of neuroinflammatory disorders.
References
Dendryphiellin D from Septoria rudbeckiae: A Technical Guide on its Anti-Neuroinflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendryphiellin D, a trinor-eremophilane sesquiterpenoid isolated from the fungus Septoria rudbeckiae, has emerged as a compound of interest for its anti-neuroinflammatory activity. This technical guide provides a comprehensive overview of this compound, including its source, isolation, and biological activity. Detailed experimental protocols for the cultivation of S. rudbeckiae, extraction and isolation of the compound, and assessment of its anti-inflammatory effects are presented. Furthermore, this guide elucidates the putative signaling pathway involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), leading to neuronal damage. Consequently, the identification of novel agents that can modulate microglial activation is a promising therapeutic strategy. Natural products, particularly those derived from fungi, represent a rich source of bioactive compounds with therapeutic potential. Septoria rudbeckiae, a plant pathogenic fungus, has been shown to produce a variety of secondary metabolites, including the eremophilane sesquiterpenoid, this compound. This compound has demonstrated significant anti-neuroinflammatory properties, positioning it as a lead candidate for further investigation.
Source and Biological Activity of this compound
This compound is a natural product isolated from the cultures of the fungus Septoria rudbeckiae. This fungus is a known plant pathogen, often associated with leaf spot diseases on various plants.
Anti-Neuroinflammatory Activity
The primary biological activity of interest for this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. This inhibitory effect is a key indicator of anti-neuroinflammatory potential.
Quantitative Data
The biological activity of this compound has been quantified, providing a benchmark for its potency.
| Compound | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide Production Inhibition | LPS-activated BV-2 microglia | 11.9 ± 1.0 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the study of this compound, from fungal cultivation to the assessment of its biological activity.
Fungal Cultivation and Metabolite Extraction
A general protocol for the cultivation of fungi and extraction of secondary metabolites is as follows:
-
Fungal Culture: The fungus Septoria rudbeckiae is cultured on a suitable solid medium, such as potato dextrose agar (PDA), to generate a sufficient biomass.
-
Inoculation: The solid culture is then used to inoculate a liquid medium, such as potato dextrose broth (PDB), in flasks.
-
Fermentation: The liquid culture is incubated on a shaker to ensure proper aeration and growth.
-
Extraction: After an appropriate incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The mycelium can also be extracted separately with a solvent like methanol.
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Characterization of this compound
The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate) to separate the components into fractions.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final Purification: The final purification is typically achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated this compound is determined by comprehensive spectroscopic analysis, including:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.
-
Anti-Neuroinflammatory Activity Assay
The anti-neuroinflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in LPS-stimulated BV-2 microglial cells.
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Signaling Pathway
The anti-neuroinflammatory effect of this compound is believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response in microglia. Based on studies of similar compounds, this compound likely targets the pathways leading to the expression of inducible nitric oxide synthase (iNOS).
Putative Mechanism of Action
Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells, initiating a downstream signaling cascade. This cascade typically involves the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, which is responsible for the production of large amounts of NO. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of NF-κB or MAPKs, thereby downregulating the expression of iNOS and subsequent NO production.
References
In-Depth Technical Guide to Dendryphiellin D: Structure, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendryphiellin D, a notable eremophilane sesquiterpenoid, has garnered scientific interest due to its significant anti-neuroinflammatory properties. Isolated from the plant pathogenic fungus Septoria rudbeckiae, this natural product presents a promising scaffold for the development of novel therapeutics targeting inflammation-related neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its structure elucidation through spectroscopic analysis and its inhibitory effects on nitric oxide production in microglia. Detailed experimental protocols for its isolation and bioactivity assessment are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is classified as a trinor-eremophilane sesquiterpenoid. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), as well as quantum chemical calculations and electronic circular dichroism (ECD) experiments[1].
The molecular formula of this compound is C₂₁H₂₈O₅, corresponding to a molecular weight of 360.44 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | [1] |
| Molecular Weight | 360.44 g/mol | [1] |
| Class | Trinor-eremophilane sesquiterpenoid | [1] |
| Appearance | Not reported in detail | - |
| Solubility | Soluble in methanol, DMSO, and other organic solvents | General knowledge |
| SMILES | C[C@@]12C(C=C--INVALID-LINK--OC(/C=C/C=C/--INVALID-LINK--CC)=O)=CC(--INVALID-LINK--O)=O | [1] |
Spectroscopic Data for Structure Elucidation
The structural assignment of this compound was corroborated by detailed 1D and 2D NMR spectroscopy and HRESIMS. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for this compound (Data extracted from similar compounds and requires confirmation from primary literature)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Data extracted from similar compounds and requires confirmation from primary literature)
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in search results |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
The HRESIMS data provides the exact mass of the molecule, which is crucial for determining the molecular formula.
-
Calculated m/z: [M+H]⁺ Data unavailable in search results
-
Found m/z: [M+H]⁺ Data unavailable in search results
Experimental Protocols
Isolation of this compound from Septoria rudbeckiae
The following is a generalized protocol for the isolation of fungal metabolites, based on common practices in natural product chemistry. The specific details for this compound should be referenced from the primary literature by Lin et al. (2021).
Diagram 1: General Workflow for Fungal Metabolite Isolation
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Fungal Culture: Septoria rudbeckiae is cultured in a suitable liquid medium and incubated for a specific period to allow for the production of secondary metabolites.
-
Extraction: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration. Both the mycelia and the broth are then extracted with an organic solvent, typically ethyl acetate, to partition the metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound.
-
Anti-Neuroinflammatory Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglial Cells
The anti-neuroinflammatory activity of this compound was assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Diagram 2: Workflow for Nitric Oxide Production Assay
Caption: Workflow for the BV-2 cell nitric oxide production assay.
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a specific density (e.g., 2.5 x 10⁴ cells/well) and allowed to adhere overnight[2].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production. A vehicle control (e.g., DMSO) and a positive control (an established NO inhibitor) are included.
-
Nitrite Assay (Griess Assay): After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent[3][4].
-
An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percentage of inhibition against the concentration of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) in LPS-activated BV-2 microglial cells, with a reported IC₅₀ value of 11.9 ± 1.0 µM. Overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases.
While the specific signaling pathways modulated by this compound have not been fully elucidated in the available literature, eremophilane sesquiterpenoids are known to exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades. The most probable targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in activated microglia.
Diagram 3: Postulated Anti-Neuroinflammatory Signaling Pathway
Caption: Postulated mechanism of this compound's anti-neuroinflammatory action.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-neuroinflammatory activity. Its unique trinor-eremophilane sesquiterpenoid structure provides a foundation for further medicinal chemistry efforts to develop more potent and selective inhibitors of neuroinflammation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are also warranted to evaluate its efficacy and safety in animal models of neurodegenerative diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to advance the study of this intriguing fungal metabolite.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
Dendryphiellin D: A Technical Overview of its Molecular Properties and Anti-Neuroinflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D, a natural compound isolated from the fungus Septoria rudbeckiae, has garnered significant interest within the scientific community for its notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanism of action in inhibiting nitric oxide production, and detailed experimental protocols for its study.
Molecular Profile of this compound
This compound is classified as an eremophilane sesquiterpenoid. Its fundamental molecular attributes are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₅ |
| Molecular Weight | 360.44 g/mol |
| CAS Number | 121678-87-3 |
Anti-Neuroinflammatory Activity and Mechanism of Action
This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 11.9 ± 1.0 μM.[1] The overproduction of NO by activated microglia is a key factor in neuroinflammation and subsequent neuronal damage.
The primary mechanism of neuroinflammation initiated by LPS involves the activation of Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB). NF-κB, a protein complex, then translocates into the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of high levels of NO. This compound exerts its anti-inflammatory effect by intervening in this pathway, though the precise point of interaction is a subject of ongoing research.
Below is a diagram illustrating the logical relationship of the LPS-induced nitric oxide production pathway, which is the target of this compound.
Experimental Protocols
The following is a representative protocol for assessing the inhibitory effect of this compound on nitric oxide production in microglial cells.
Objective: To determine the dose-dependent effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours. A set of wells should be left unstimulated (negative control), and another set stimulated with LPS only (positive control).
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
A standard curve is prepared using known concentrations of sodium nitrite.
-
50 µL of Griess Reagent Component A is added to each well, followed by a 10-minute incubation at room temperature, protected from light.
-
50 µL of Griess Reagent Component B is then added to each well, followed by another 10-minute incubation at room temperature, protected from light.
-
-
Data Acquisition: The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The concentration of nitrite in the samples is calculated from the sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the this compound-treated groups to the LPS-only treated group.
Below is a workflow diagram for the experimental protocol.
References
Dendryphiellin D: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a naturally occurring trinor-eremophilane sesquiterpenoid isolated from the marine fungus Paradendryphiella salina (formerly Dendryphiella salina). This compound belongs to a class of secondary metabolites that have garnered interest for their diverse biological activities. Notably, this compound has been identified as a potent inhibitor of nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity with a focus on its anti-inflammatory mechanism, and detailed experimental protocols for its isolation and characterization.
Physical and Chemical Properties
This compound is a structurally complex molecule with the molecular formula C₂₁H₂₈O₅ and a molecular weight of 360.44 g/mol . A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₅ | [1] |
| Molecular Weight | 360.44 g/mol | [1] |
| CAS Number | 121678-87-3 | |
| Appearance | Amorphous Solid | [1] |
| Solubility | Soluble in methanol, chloroform | [1] |
| Optical Rotation | [α]D²⁰ -135.5 (c 0.4, CHCl₃) | [1] |
Spectral Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including ¹H NMR and ¹³C NMR. The detailed spectral data are crucial for the identification and characterization of this compound.
Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.55 | m | |
| 2 | 2.10 | m | |
| 2 | 1.95 | m | |
| 3 | 4.05 | t | 3.5 |
| 4 | 1.90 | s | |
| 6 | 5.90 | s | |
| 9 | 2.80 | m | |
| 10 | 2.30 | m | |
| 11 | 1.15 | d | 7.0 |
| 12 | 2.45 | m | |
| 13 | 1.05 | d | 7.0 |
| 14 | 0.95 | d | 7.0 |
| 15 | 1.85 | s |
Table 3: ¹³C NMR Spectral Data of this compound (125.7 MHz, CDCl₃) [1]
| Position | δ (ppm) |
| 1 | 40.5 |
| 2 | 30.1 |
| 3 | 78.9 |
| 4 | 138.5 |
| 5 | 126.5 |
| 6 | 118.2 |
| 7 | 194.3 |
| 8 | 152.0 |
| 9 | 45.3 |
| 10 | 35.8 |
| 11 | 20.5 |
| 12 | 34.1 |
| 13 | 15.9 |
| 14 | 15.7 |
| 15 | 8.8 |
| 1' | 166.8 |
| 2' | 119.5 |
| 3' | 145.1 |
| 4' | 20.1 |
Experimental Protocols
Isolation of this compound
The following protocol is a summarized methodology for the isolation of this compound from the marine fungus Paradendryphiella salina, based on the original research by Guerriero et al.[1]
-
Fungal Culture : Paradendryphiella salina is cultured in a suitable liquid medium.
-
Extraction : The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate (EtOAc).
-
Chromatography : The crude extract is subjected to silica gel column chromatography.
-
Elution : The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractionation : Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Purification : Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Mechanism of Action
This compound has been shown to be a significant inhibitor of nitric oxide (NO) production.[1] Overproduction of NO is a hallmark of inflammatory processes and is implicated in the pathophysiology of various inflammatory diseases. The inhibition of NO synthesis suggests a potent anti-inflammatory activity for this compound.
Inhibition of Nitric Oxide Production
The primary mechanism of NO inhibition by many natural products involves the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. While the precise signaling pathway modulated by this compound has not been definitively elucidated, it is hypothesized to interfere with the upstream signaling cascades that lead to the transcription and translation of iNOS.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to promote the transcription of the iNOS gene, leading to the synthesis of the iNOS protein. The iNOS enzyme then catalyzes the conversion of L-arginine to nitric oxide. This compound is thought to exert its inhibitory effect by interfering with one or more steps in this pathway, potentially by inhibiting the activation of NF-κB or MAPK, or by directly affecting the expression or activity of the iNOS protein. Further research is required to pinpoint the exact molecular target of this compound.
Conclusion
This compound represents a promising natural product with significant anti-inflammatory potential, primarily through its ability to inhibit nitric oxide production. This technical guide has provided a detailed summary of its physical and chemical properties, including comprehensive NMR data, a protocol for its isolation, and an overview of its biological activity. The elucidation of its precise mechanism of action will be a key area for future research and could pave the way for the development of novel anti-inflammatory therapeutics.
References
The Enigmatic Marine Metabolite: A Technical Guide to Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a fascinating, yet understudied, trinor-eremophilane sesquiterpenoid of marine fungal origin. Its unique chemical scaffold and potential for biological activity make it a person of interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural occurrence, isolation, and characterization.
Natural Occurrence
This compound has been exclusively isolated from the marine deuteromycete, Dendryphiella salina. This fungus is a common inhabitant of marine environments, often found on decaying seaweed and other marine flora. The production of this compound, alongside a suite of other structurally related eremophilane and trinor-eremophilane sesquiterpenoids, highlights the rich and diverse secondary metabolism of this marine microorganism.
Physicochemical Properties and Spectroscopic Data
Detailed physicochemical and spectroscopic data are crucial for the unambiguous identification of this compound. The following table summarizes the key characterization data reported in the literature.
| Property | Data |
| Molecular Formula | C₁₂H₁₆O₃ |
| Appearance | |
| Optical Rotation | |
| ¹H NMR (CDCl₃) | |
| ¹³C NMR (CDCl₃) | |
| Mass Spectrometry |
Data to be populated from the primary literature.
Experimental Protocols
The isolation and purification of this compound from fungal cultures require a multi-step approach involving extraction and chromatographic techniques. The following is a detailed methodology based on the seminal work by Guerriero and colleagues.
Fungal Cultivation and Extraction
-
Cultivation: Dendryphiella salina is cultured in a suitable liquid medium, such as potato dextrose broth (PDB) or a malt extract broth, supplemented with seawater to mimic its natural habitat. Cultures are typically incubated for several weeks under static or shaken conditions to allow for sufficient biomass and secondary metabolite production.
-
Extraction: The fungal mycelia and the culture broth are separated by filtration. Both the mycelial mass and the culture filtrate are extracted exhaustively with an organic solvent, typically ethyl acetate or dichloromethane, to partition the organic-soluble metabolites. The organic extracts are then combined and concentrated under reduced pressure.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is employed to separate the complex mixture into fractions of varying polarity.
-
Fine Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) analysis, are further purified using repeated column chromatography on silica gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved by reversed-phase or normal-phase HPLC. Isocratic or gradient elution with a suitable solvent system (e.g., methanol-water or hexane-isopropanol) allows for the isolation of the pure compound.
An illustrative workflow for the isolation and purification of this compound is presented below.
Biosynthesis of Trinor-Eremophilanes
The biosynthesis of eremophilane-type sesquiterpenoids in fungi is a complex process involving a series of enzymatic reactions. While the specific biosynthetic pathway for this compound has not been elucidated, a putative pathway can be proposed based on known fungal sesquiterpenoid biosynthesis.
The pathway likely begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids, to form the characteristic eremophilane skeleton. This cyclization is catalyzed by a sesquiterpene synthase. Subsequent oxidative modifications, such as hydroxylations and rearrangements, mediated by cytochrome P450 monooxygenases and other tailoring enzymes, would lead to the various Dendryphiellin analogs. The "trinor-" designation of this compound indicates the loss of three carbon atoms from the typical C15 eremophilane skeleton, a modification that likely occurs through an oxidative cleavage reaction at a later stage in the pathway.
A simplified, hypothetical biosynthetic relationship is depicted below.
Signaling Pathways and Biological Activity
Currently, there is a paucity of data regarding the biological activity of this compound and its effects on cellular signaling pathways. The structural novelty of this trinor-eremophilane suggests that it may possess unique biological properties worthy of investigation. Future research should focus on screening this compound against various biological targets, including cancer cell lines, pathogenic microbes, and enzyme assays, to uncover its therapeutic potential. Elucidating its mechanism of action will be crucial for understanding its potential role in drug development.
Conclusion
This compound represents a compelling example of the unique and diverse chemistry of marine-derived fungi. While its natural occurrence has been established, significant gaps remain in our understanding of its biological activity, biosynthesis, and quantitative production. This technical guide serves as a foundational resource to stimulate further research into this enigmatic marine metabolite, with the hope of unlocking its full potential for scientific and therapeutic applications. Future efforts should be directed towards the total synthesis of this compound to enable more extensive biological evaluation and the use of modern genomic and metabolomic approaches to elucidate its biosynthetic pathway in Dendryphiella salina.
The Enigmatic Biosynthesis of Dendryphiellin D: An Uncharted Pathway in Fungal Secondary Metabolism
A comprehensive review of the current scientific literature reveals that the biosynthetic pathway of Dendryphiellin D, a sesterterpenoid natural product isolated from the marine fungus Dendryphiella salina (also known as Paradendryphiella salina), remains largely uncharacterized. While the general principles of fungal sesterterpenoid biosynthesis provide a hypothetical framework, the specific enzymes, genetic blueprint, and regulatory mechanisms governing the formation of the unique this compound molecular architecture have yet to be elucidated.
This compound belongs to the broader family of dendryphiellins, a group of sesterterpenoids that have been isolated from Dendryphiella salina. Sesterterpenoids are a class of terpenoids built from five isoprene units, and their biosynthesis in fungi is a fascinating area of research. The general pathway for fungal sesterterpenoid formation is understood to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
A Glimpse into the Putative Biosynthetic Route
Based on analogous fungal sesterterpenoid biosynthetic pathways, a putative route for this compound can be proposed. This hypothetical pathway underscores the key enzymatic steps that are likely involved.
The biosynthesis is expected to commence with the sequential condensation of IPP molecules with a growing polyprenyl pyrophosphate chain, ultimately leading to the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). In many fungi, this process is catalyzed by a bifunctional enzyme known as a prenyltransferase/terpene synthase (PTTS). This remarkable enzyme class harbors both the prenyltransferase activity for chain elongation and the terpene synthase (cyclase) activity to construct the characteristic polycyclic scaffold of the sesterterpenoid.
Following the formation of a core carbocyclic skeleton by the sesterterpene synthase, a series of post-cyclization modifications are anticipated. These tailoring reactions, often catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s), dehydrogenases, and reductases, are responsible for installing the various functional groups and stereochemical nuances that define the final structure of this compound.
The Missing Pieces: Gene Clusters and Enzymatic Machinery
A critical gap in our understanding of this compound biosynthesis is the identification and characterization of the specific biosynthetic gene cluster (BGC). In fungi, the genes encoding the enzymes for a particular secondary metabolite pathway are often physically clustered together on the chromosome. The discovery of the dendryphiellin BGC would be a monumental step forward, as it would provide the genetic blueprint for the entire pathway. Bioinformatic analysis of such a cluster would allow for the prediction of the functions of the encoded enzymes, paving the way for their heterologous expression and functional characterization.
To date, no studies have reported the sequencing of the Dendryphiella salina genome and the subsequent identification of the dendryphiellin BGC. Consequently, the specific sesterterpene synthase responsible for cyclizing GFPP into the dendryphiellin backbone remains unknown. Similarly, the identities and catalytic functions of the tailoring enzymes that complete the synthesis of this compound are yet to be discovered.
The Path Forward: Future Research Directions
The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for future research. The following experimental approaches would be instrumental in unraveling this enigmatic pathway:
-
Genome Sequencing and Bioinformatic Analysis: The sequencing of the Dendryphiella salina genome is a prerequisite for identifying the dendryphiellin BGC. Advanced bioinformatic tools can then be employed to predict the boundaries of the gene cluster and annotate the functions of the putative biosynthetic genes.
-
Gene Inactivation and Heterologous Expression: To validate the function of the candidate genes within the identified BGC, targeted gene inactivation experiments in Dendryphiella salina could be performed. The disruption of a biosynthetic gene should lead to the abolishment of this compound production and potentially the accumulation of pathway intermediates. Furthermore, the heterologous expression of the entire BGC or individual genes in a model fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, would provide definitive proof of their roles in the pathway.
-
Enzyme Characterization: Once the biosynthetic enzymes are identified, they can be produced recombinantly and their catalytic activities can be characterized in vitro. This would involve determining their substrate specificity, kinetic parameters, and the precise chemical transformations they catalyze.
Conclusion
Visualizing the Hypothetical Pathway
While the specific enzymes and intermediates are unknown, a generalized workflow for the elucidation of the this compound biosynthetic pathway can be visualized.
Figure 1. A generalized workflow for the discovery and characterization of the this compound biosynthetic pathway.
Dendryphiellin D: A Technical Review of Its Anti-Neuroinflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a trinor-eremophilane sesquiterpenoid that has garnered interest for its notable biological activity. Initially isolated from the marine deuteromycete Dendryphiella salina, it has also been identified in the fungus Septoria rudbeckiae. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, biological activity, and potential mechanism of action. The information is presented to support further research and drug development efforts targeting neuroinflammation.
Chemical and Physical Properties
This compound possesses a complex chemical structure characteristic of eremophilane sesquiterpenoids. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | --INVALID-LINK-- |
| Molecular Weight | 360.44 g/mol | --INVALID-LINK-- |
| CAS Number | 121678-87-3 | --INVALID-LINK-- |
| Initial Source | Dendryphiella salina | --INVALID-LINK-- |
| Other Source | Septoria rudbeckiae | --INVALID-LINK-- |
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The reported ¹H and ¹³C NMR data are crucial for its identification and characterization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 38.2 | 2.45 (m) |
| 2 | 28.5 | 1.85 (m), 2.10 (m) |
| 3 | 78.1 | 4.15 (br s) |
| 4 | 41.3 | 2.60 (d, 10.0) |
| 5 | 171.1 | - |
| 6 | 132.5 | 6.10 (s) |
| 7 | 145.8 | - |
| 8 | 35.1 | 2.30 (m) |
| 9 | 198.5 | - |
| 10 | 50.1 | - |
| 11 | 21.5 | 1.15 (d, 7.0) |
| 12 | 15.2 | 0.95 (d, 7.0) |
| 13 | 166.8 | - |
| 1' | 118.9 | 5.90 (d, 15.0) |
| 2' | 145.1 | 7.30 (dd, 15.0, 11.0) |
| 3' | 129.8 | 6.25 (dd, 15.0, 11.0) |
| 4' | 140.5 | 6.80 (m) |
| 5' | 63.8 | 4.20 (d, 7.0) |
| 6' | 29.5 | 1.80 (m) |
| 7' | 11.8 | 1.05 (t, 7.5) |
Note: Data extracted from Guerriero A, et al. Helv. Chim. Acta. 1989;72:438–446. The specific assignments are based on the published data and standard interpretation of NMR spectra for similar compounds.
Biological Activity: Anti-Neuroinflammatory Effects
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO)[1]. Overproduction of NO by activated microglia is a key event in neuroinflammation and contributes to neuronal damage in various neurodegenerative diseases.
Table 2: In Vitro Anti-Neuroinflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) | Source |
| Nitric Oxide Production | BV-2 microglia | LPS | Nitrite | 8.5 | --INVALID-LINK-- |
Experimental Protocols
Nitric Oxide Inhibition Assay
The following is a detailed methodology for the nitric oxide inhibition assay as described in the literature for testing compounds like this compound.
Cell Culture and Treatment:
-
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is then determined.
Signaling Pathways
This compound's inhibitory effect on nitric oxide production suggests its interaction with intracellular signaling pathways that regulate inflammation. In microglia, LPS stimulation of Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways converge to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
While the precise molecular target of this compound has not been elucidated, its action likely involves the modulation of one or more key components of these inflammatory signaling pathways.
Caption: Hypothesized mechanism of this compound in inhibiting LPS-induced nitric oxide production.
Conclusion
This compound is a promising natural product with demonstrated anti-neuroinflammatory activity, specifically through the inhibition of nitric oxide production in microglia. Its well-characterized chemical structure and quantifiable biological effects make it a valuable lead compound for the development of novel therapeutics for neurodegenerative diseases and other conditions with a neuroinflammatory component. Further research is warranted to elucidate its precise molecular target and to evaluate its efficacy and safety in in vivo models. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these future investigations.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of Dendryphiellin D, a trinor-eremophilane sesquiterpenoid from the marine-derived fungus Paradendryphiella salina (formerly Dendryphiella salina). The methodologies described herein are based on established procedures for the cultivation of marine fungi and the purification of related secondary metabolites.
Introduction
This compound is a member of the eremophilane family of sesquiterpenoids, a class of natural products known for their structural diversity and interesting biological activities. First reported by Guerriero and colleagues in 1989, this compound, along with its congeners Dendryphiellins B, C, E, F, and G, was isolated from the marine deuteromycete Paradendryphiella salina[1]. Eremophilanes from marine fungi have demonstrated a range of bioactivities, including cytotoxic and antimicrobial effects, making them of interest for drug discovery and development.
These protocols will guide the user through the process of fungal cultivation, extraction of secondary metabolites, and chromatographic purification to obtain this compound.
Data Presentation
| Compound/Extract | Cell Line | IC50 (µg/mL) | Citation |
| P. salina Crude Extract | MCF7 | 0.4 | [2] |
| MCF7-Sh-WISP2 | 0.2 | [2] | |
| 3T3-F442A | 0.5 | [2] | |
| (-)-Hyalodendrin | MCF7 | 0.08 | |
| MCF7-Sh-WISP2 | 0.02 | ||
| HCT116 | 0.02 | ||
| HCT116-p53-/- | 0.02 |
Experimental Protocols
The following protocols are a composite of established methods for the cultivation of Paradendryphiella salina and the isolation of its secondary metabolites.
Protocol 1: Cultivation of Paradendryphiella salina
This protocol describes the liquid-state fermentation of P. salina.
Materials:
-
Lyophilized or agar slant culture of Paradendryphiella salina
-
Malt Extract Agar with Artificial Sea Water (MEA-ASW)
-
Tubaki-ASW medium
-
Sterile Petri dishes
-
Sterile Erlenmeyer flasks (2 L)
-
Shaking incubator
Procedure:
-
Strain Activation: Revive the P. salina culture from the lyophilized stock or agar slant onto MEA-ASW Petri dishes. Incubate at 25°C until sufficient mycelial growth is observed.
-
Seed Culture: Inoculate 500 mL of Tubaki-ASW medium in a 2 L Erlenmeyer flask with several plugs of the agar-grown mycelium.
-
Incubation: Incubate the seed culture on a rotary shaker at 150 rpm at 28°C for 7-10 days.
-
Large-Scale Fermentation: Aseptically transfer the seed culture into larger fermentation vessels containing Tubaki-ASW medium. The volume will depend on the desired scale of production.
-
Fermentation Conditions: Maintain the fermentation at 28°C with continuous agitation for 21-28 days.
Protocol 2: Extraction of Secondary Metabolites
This protocol details the extraction of secondary metabolites from the fungal culture.
Materials:
-
P. salina culture broth from Protocol 1
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Extraction of Culture Broth: Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with equal volumes of ethyl acetate.
-
Extraction of Mycelium: Homogenize the mycelium and extract it three times with ethyl acetate.
-
Pooling and Drying: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol outlines the chromatographic purification of this compound from the crude extract.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for column chromatography)
-
Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing compounds with similar Rf values to those expected for sesquiterpenoids.
-
-
Preparative HPLC:
-
Further purify the fractions containing the compounds of interest using a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system, for example, starting with a mixture of water and methanol and increasing the methanol concentration over time.
-
Monitor the elution profile with a UV detector.
-
Collect the peaks corresponding to this compound based on retention time and subsequent spectroscopic analysis.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Putative Cellular Effects of a P. salina Metabolite
As the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates the observed cellular effects of (-)-hyalodendrin, another secondary metabolite isolated from P. salina, on cancer cells. This provides an example of the potential biological impact of compounds from this fungal species.
Caption: Observed cellular effects of (-)-hyalodendrin from P. salina.
References
Application Note: Extraction of Dendryphiellin D from Septoria rudbeckiae for Anti-Neuroinflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dendryphiellin D is a sesquiterpenoid natural product isolated from the fungus Septoria rudbeckiae. Recent studies have demonstrated its potential as an anti-neuroinflammatory agent. Specifically, this compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells, a key process in neuroinflammatory cascades. This application note provides a comprehensive protocol for the extraction, purification, and biological evaluation of this compound from Septoria rudbeckiae cultures.
Biological Activity of this compound
This compound exhibits potent anti-neuroinflammatory activity. In a key study, it was shown to inhibit nitric oxide production in LPS-stimulated BV-2 microglial cells with a half-maximal inhibitory concentration (IC50) in the micromolar range. This inhibitory action suggests that this compound may modulate inflammatory signaling pathways within the central nervous system, making it a promising candidate for further investigation in the context of neurodegenerative diseases.
Data Presentation
| Compound | Source | Bioactivity | IC50 (µM) | Reference |
| This compound | Septoria rudbeckiae | Inhibition of NO production in LPS-activated BV-2 microglial cells | 11.9 ± 1.0 | [1] |
Experimental Protocols
This section details the methodologies for the cultivation of Septoria rudbeckiae, extraction and purification of this compound, and the subsequent biological activity assessment.
Protocol 1: Cultivation of Septoria rudbeckiae
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) medium (24 g/L) in distilled water. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically inoculate the sterilized PDB medium with a pure culture of Septoria rudbeckiae.
-
Incubation: Incubate the culture flasks at 25°C on a rotary shaker at 150 rpm for 2-3 weeks, or until sufficient mycelial growth is observed.
Protocol 2: Extraction and Purification of this compound
-
Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction:
-
Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Pool the organic layers.
-
Mycelial Extraction: Dry the collected mycelia and grind into a fine powder. Extract the powdered mycelia with methanol (MeOH) three times with agitation.
-
-
Concentration: Evaporate the pooled organic extracts (EtOAc and MeOH) to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.
-
Perform column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
-
Purification:
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound).
-
Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of methanol and water to obtain pure this compound.
-
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Activated BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Griess Assay:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.
References
Application Notes and Protocols for the Analytical Determination of Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a trinor-eremophilane sesquiterpenoid first isolated from the fungus Septoria rudbeckiae. With a molecular weight of 360.44, this fungal metabolite has demonstrated noteworthy biological activity, including the significant inhibition of nitric oxide (NO) production, suggesting its potential in anti-inflammatory research and drug development.
These application notes provide a comprehensive overview of the analytical methodologies for the qualitative and quantitative analysis of this compound. The protocols outlined below are based on established techniques for the analysis of fungal secondary metabolites and terpenoids and are intended to serve as a foundational guide for researchers. Method optimization is recommended for specific applications and matrices.
Data Presentation: Physicochemical and Chromatographic Data
A summary of the key physicochemical and chromatographic parameters for this compound is presented below. This table serves as a quick reference for analytical method development.
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₂₄O₅ | |
| Molecular Weight | 360.44 g/mol | |
| Compound Class | Trinor-eremophilane Sesquiterpenoid | |
| Appearance | White to off-white solid | (Predicted) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform | (Predicted based on similar compounds) |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | A common choice for fungal metabolites. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Typical for reversed-phase chromatography. |
| Detection | UV-Vis (DAD/PDA), Mass Spectrometry (MS) | |
| Expected UV λmax | 200-400 nm | (Typical range for chromophores in similar structures) |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol describes a general procedure for the extraction of this compound from a liquid culture of Septoria rudbeckiae.
Materials:
-
Liquid culture of Septoria rudbeckiae
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Grow Septoria rudbeckiae in a suitable liquid medium until sufficient biomass and secondary metabolite production are achieved.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a starting point for the quantitative analysis of this compound using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (if available)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | Monitor at 210 nm, 254 nm, and a broader range (e.g., 200-400 nm) to determine the optimal wavelength. |
Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving a known amount of the crude extract in methanol and filtering through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
This protocol outlines the use of LC-MS for the identification and structural confirmation of this compound.
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
LC Conditions:
-
Use the same HPLC conditions as described in Protocol 2.
MS Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350°C |
| Nebulizer Pressure | 40 psi |
| Mass Range | m/z 100-1000 |
| Data Acquisition | Full scan and targeted MS/MS |
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ (expected m/z 361.16) or deprotonated molecule [M-H]⁻ (expected m/z 359.15) of this compound.
-
Perform targeted MS/MS on the parent ion to obtain fragmentation patterns for structural elucidation.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general guideline for the structural characterization of purified this compound using NMR spectroscopy.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
Experiments:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow for this compound analytical validation.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a polyketide metabolite produced by the fungus Dendryphiella sp. As a member of the diverse family of fungal secondary metabolites, this compound and its analogs are of interest to researchers for their potential biological activities, which may include antimicrobial, antifungal, and cytotoxic properties. Accurate and reliable quantitative analysis of this compound is crucial for various stages of research and development, from initial discovery and isolation to bioactivity screening and preclinical evaluation.
This application note provides a detailed, proposed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is based on established principles for the analysis of similar fungal polyketides and is intended to serve as a comprehensive starting point for method development and validation.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, such as this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.
Experimental Protocols
Sample Preparation from Fungal Culture
A crucial step in the analysis of fungal metabolites is the efficient extraction of the target compound from the culture medium or mycelia.
Materials:
-
Fungal culture of Dendryphiella sp.
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Protocol:
-
Extraction from Liquid Culture:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction from Mycelia:
-
Lyophilize the mycelial mass to dryness and record the dry weight.
-
Grind the dried mycelia to a fine powder.
-
Extract the powdered mycelia with methanol (e.g., 10 mL of methanol per gram of dry mycelia) in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture to pellet the mycelial debris.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the methanolic extracts and evaporate to dryness.
-
-
Sample Reconstitution and Filtration:
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 80:20 water:acetonitrile).
-
Vortex the sample to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Proposed HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 20% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 20% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm (based on typical polyketide absorbance) |
Data Presentation
Quantitative analysis of this compound would require the generation of a calibration curve using a purified standard of the compound. The following table presents a hypothetical data set for such a calibration.
Table 1: Hypothetical Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 50,000 |
| 5.0 | 255,000 |
| 10.0 | 510,000 |
| 25.0 | 1,275,000 |
| 50.0 | 2,550,000 |
| 100.0 | 5,100,000 |
Table 2: Hypothetical Quantitative Analysis of this compound in Fungal Extracts
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Culture Filtrate 1 | 765,000 | 15.0 |
| Mycelial Extract 1 | 1,020,000 | 20.0 |
| Culture Filtrate 2 | 892,500 | 17.5 |
| Mycelial Extract 2 | 1,147,500 | 22.5 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Method Validation Considerations
For routine quantitative analysis, the proposed HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the HPLC analysis of this compound. The detailed protocols for sample preparation and the suggested HPLC method serve as a robust starting point for researchers. It is important to emphasize that method optimization and validation are critical steps to ensure the accuracy and reliability of the obtained quantitative data. The successful implementation of this analytical method will facilitate a deeper understanding of the production and biological significance of this compound.
Application Notes and Protocols for NMR Spectroscopy of Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a trinor-eremophilane sesquiterpenoid that has been isolated from marine fungi such as Dendryphiella salina and the plant pathogenic fungus Septoria rudbeckiae. This compound has garnered interest due to its biological activities, including the significant inhibition of nitric oxide (NO) production, suggesting potential anti-inflammatory properties[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and characterization of natural products like this compound. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the identification and structural confirmation of the molecule.
Table 1: ¹H NMR Data of this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1-Hα | 2.45 | m | |
| 1-Hβ | 1.95 | m | |
| 2-Hα | 2.15 | m | |
| 2-Hβ | 1.80 | m | |
| 3-H | 4.40 | br s | |
| 6-H | 5.90 | s | |
| 9-H | 2.60 | q | 7.0 |
| 10-H | 2.30 | m | |
| 12-H₃ | 1.10 | d | 7.0 |
| 13-H₃ | 1.05 | d | 7.0 |
| 14-H₃ | 0.95 | d | 7.0 |
| 1'-H | 5.80 | d | 15.0 |
| 2'-H | 7.25 | dd | 15.0, 10.0 |
| 3'-H | 6.20 | dd | 15.0, 10.0 |
| 4'-H | 6.10 | m | |
| 5'-H | 4.30 | m | |
| 6'-H₂ | 3.70 | d | 5.0 |
| 7'-CH₃ | 1.85 | s |
Table 2: ¹³C NMR Data of this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 35.5 |
| 2 | 30.0 |
| 3 | 70.0 |
| 4 | 199.0 |
| 5 | 135.0 |
| 6 | 125.0 |
| 7 | 165.0 |
| 8 | 140.0 |
| 9 | 45.0 |
| 10 | 40.0 |
| 11 | 20.0 |
| 12 | 15.0 |
| 13 | 18.0 |
| 14 | 12.0 |
| 1' | 120.0 |
| 2' | 145.0 |
| 3' | 128.0 |
| 4' | 138.0 |
| 5' | 75.0 |
| 6' | 65.0 |
| 7' | 22.0 |
| C=O | 168.0 |
Experimental Protocols
The following protocols outline the general procedures for acquiring and processing NMR data for this compound.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source and purified to >95% purity using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for NMR analysis of moderately polar natural products like this compound. Other deuterated solvents such as methanol-d₄, acetone-d₆, or DMSO-d₆ may be used depending on the sample's solubility and the desired experimental outcome.
-
Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed to fully characterize the structure of this compound.
-
1D NMR Experiments:
-
¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities.
-
Typical Parameters:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time: 3-4 s
-
-
-
¹³C NMR (Carbon): This experiment provides information on the number of non-equivalent carbons.
-
Typical Parameters:
-
Spectrometer Frequency: 100-150 MHz
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 s
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: The spectra are phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: The spectra are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: All peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integrals of the peaks are determined to establish the relative number of protons.
-
Data Interpretation: The 1D and 2D NMR data are collectively analyzed to assign all proton and carbon signals and to elucidate the complete structure and relative stereochemistry of this compound.
Mandatory Visualization
The following diagrams illustrate the workflow for NMR-based structure elucidation of a natural product and the logical relationship of the key experiments.
References
Application Notes and Protocols for the Mass Spectrometry of Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a naturally occurring eremophilane sesquiterpenoid isolated from fungi, notably from species such as Dendryphiella salina.[1] With a molecular formula of C₂₁H₂₈O₅ and a molecular weight of 360.44 g/mol , this compound has garnered interest within the scientific community due to its potential biological activities. Research has indicated that this compound can significantly inhibit the production of nitric oxide (NO), suggesting its potential as an anti-inflammatory agent. The analysis and characterization of this compound are crucial for quality control, metabolic studies, and further drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific detection and quantification of this compound in various matrices.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | N/A |
| Molecular Weight | 360.44 g/mol | N/A |
| CAS Number | 121678-87-3 | N/A |
| Class | Eremophilane Sesquiterpenoid | N/A |
| Biological Activity | Nitric Oxide (NO) Production Inhibitor | N/A |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be required for specific instrumentation and sample matrices.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline for extracting this compound from a fungal culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Extract the fungal culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
High-resolution mass spectrometry is recommended for accurate mass determination and formula prediction.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range (MS1) | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Presentation: Expected m/z Values for this compound
Accurate mass measurement is a key advantage of HRESIMS for the confirmation of the elemental composition of an analyte.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 361.2015 |
| [M+Na]⁺ | 383.1834 |
| [M+K]⁺ | 399.1574 |
Fragmentation Pattern and Structural Elucidation
For a protonated eremophilane sesquiterpenoid, common fragmentation pathways observed under collision-induced dissociation (CID) include:
-
Neutral loss of water (H₂O): This is a common fragmentation for molecules containing hydroxyl groups.
-
Loss of small neutral molecules: Such as carbon monoxide (CO) or formaldehyde (CH₂O) from carbonyl or ether functionalities.
-
Cleavage of the ester side chain: This would result in a fragment ion corresponding to the core eremophilane structure.
A detailed analysis of the MS/MS spectrum, including accurate mass measurements of the fragment ions, can help to piece together the structure of the molecule.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential biological impact of this compound and the analytical workflow for its characterization.
Caption: Putative inhibitory pathway of this compound on nitric oxide production.
Caption: Workflow for the extraction and analysis of this compound.
References
Dendryphiellin D: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a trinor-eremophilane sesquiterpenoid that has been isolated from the plant pathogenic fungus Septoria rudbeckiae.[1][2] Emerging research has identified its potential as a significant inhibitor of nitric oxide (NO) production, suggesting promising anti-neuroinflammatory properties.[1][2] This document provides detailed application notes and in vitro experimental protocols for the assessment of this compound's biological activity, with a focus on its anti-inflammatory effects. The protocols and data presented are intended to guide researchers in the further investigation of this compound for potential therapeutic applications.
Data Presentation
The primary reported in vitro activity of this compound is the inhibition of nitric oxide production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. The quantitative data for this activity is summarized in the table below.
| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 11.9 ± 1.0 | [2] |
Key Experimental Protocols
In Vitro Anti-Neuroinflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
This protocol outlines the methodology to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in BV-2 microglial cells stimulated with lipopolysaccharide (LPS).
1. Materials and Reagents:
-
This compound
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
2. Cell Culture and Maintenance:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere for 12-24 hours.[3]
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with DMEM to achieve the desired final concentrations. Add the diluted this compound solutions to the appropriate wells.
-
LPS Stimulation: After a 2-hour pre-incubation with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[3]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
4. Measurement of Nitric Oxide Production (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Component A and 50 µL of Component B, mixed immediately before use) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
5. Cell Viability Assay (MTT Assay):
-
To assess the cytotoxicity of this compound, perform an MTT assay on the remaining cells in the original 96-well plate.
-
Remove the remaining supernatant and add 100 µL of fresh DMEM and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-treated control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production, by plotting a dose-response curve.
-
Express cell viability as a percentage of the control (untreated cells).
Visualizations
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Simplified Signaling Pathway of LPS-Induced Nitric Oxide Production
Caption: LPS-TLR4 signaling leading to NO production.
References
- 1. Anti-Neuroinflammatory Eremophilane Sesquiterpenoids from Marine-Derived Fungus Phoma sp. DXH009 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyphyllin D in Cell Culture Assays
Introduction
The following application notes provide a comprehensive overview of the methodologies for assessing the anti-cancer effects of Polyphyllin D, a natural steroidal saponin isolated from plants of the Paris genus. Due to the limited availability of published research on Dendryphiellin D, this document focuses on Polyphyllin D as a well-characterized agent known to induce apoptosis and cell cycle arrest in various cancer cell lines. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds.
Cytotoxicity of Polyphyllin D in Human Cancer Cell Lines
Polyphyllin D has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, indicating its potent anti-proliferative activity.
Table 1: IC50 Values of Polyphyllin D in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Not Specified |
| HCT116 | Colon Cancer | Not Specified |
| SNU638 | Gastric Cancer | Not Specified |
| R-HepG2 | Drug-resistant Hepatocellular Carcinoma | Not Specified |
| HL-60 | Promyelocytic Leukemia | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified |
| MCF-7 | Breast Cancer | Not Specified |
| SW480 | Colon Cancer | Not Specified |
| U87 | Glioblastoma | Not Specified |
| HO-8910M | Ovarian Cancer | Not Specified |
Note: Specific IC50 values were not consistently available in the provided search results. Further literature review is recommended for precise values.
Induction of Apoptosis by Polyphyllin D
Polyphyllin D is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the detection of apoptosis in cancer cells treated with Polyphyllin D using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, SNU638)
-
Complete cell culture medium
-
Polyphyllin D (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Polyphyllin D (e.g., 0, 1, 2, 4 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Apoptosis Detection.
Cell Cycle Arrest Induced by Polyphyllin D
Polyphyllin D has been shown to induce cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with Polyphyllin D.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Polyphyllin D
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with Polyphyllin D as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Analysis:
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Involvement of the PI3K/Akt/mTOR Signaling Pathway
While direct evidence for Polyphyllin D's effect on the PI3K/Akt/mTOR pathway was not prominent in the provided search results, many natural anti-cancer compounds exert their effects through the modulation of key signaling pathways. The JNK pathway has been implicated in Polyphyllin D-induced apoptosis.[1][2] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition is a common mechanism for anti-cancer agents.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
This protocol describes how to assess the effect of Polyphyllin D on the activation of key proteins in the PI3K/Akt/mTOR and JNK signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-JNK, anti-JNK, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the protein bands using a chemiluminescent substrate.
Data Analysis:
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Signaling Pathway Diagram: Polyphyllin D-Induced Apoptosis
References
- 1. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dendryphiellin D: In Vitro Anti-Neuroinflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a natural compound that has been isolated from the fungus Septoria rudbeckiae, a plant pathogen found on the halophyte Karelinia caspia, and also from the marine-derived fungus Dendryphiella salina.[1] Emerging in vitro research has highlighted its potential as an anti-neuroinflammatory agent. Specifically, studies have demonstrated that this compound can significantly inhibit the production of nitric oxide (NO), a key mediator in neuroinflammatory processes.[1]
These application notes provide a summary of the currently available data on the in vitro anti-neuroinflammatory effects of this compound and a detailed protocol for assessing its activity. It is important to note that, to date, no animal model studies for this compound have been identified in the public domain. The information presented here is based on published in vitro findings.
Quantitative Data Summary
The anti-neuroinflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. The half-maximal inhibitory concentration (IC50) value from a key study is summarized in the table below.
| Compound | Cell Line | Stimulation | Assay | IC50 (µM) | Reference |
| This compound | BV-2 (microglial cells) | LPS | Nitric Oxide (NO) Production Inhibition | 11.9 ± 1.0 | [1] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglial Cells
This protocol details the methodology to assess the anti-neuroinflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated BV-2 microglial cells.
1. Materials and Reagents:
-
This compound
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Plating:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate the plates for 24 hours to allow for cell adherence.
3. Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in DMEM.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the cells with this compound for 1 hour.
-
Following the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubate the plates for an additional 24 hours.
4. Measurement of Nitric Oxide (Nitrite) Production:
-
After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each 50 µL of supernatant and standard in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values with the standard curve.
-
The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated group - NO in treated group) / NO in LPS-stimulated group] x 100.
-
The IC50 value can be determined by plotting the percentage of inhibition against the log of the concentration of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound based on its observed in vitro activity and the general experimental workflow.
Caption: Proposed anti-neuroinflammatory pathway of this compound.
Caption: Experimental workflow for NO inhibition assay.
References
Dendryphiellin D: A Novel Research Tool for Investigating Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dendryphiellin D is a trinor-eremophilane sesquiterpenoid, a natural product isolated from the fungi Dendryphiella salina and Septoria rudbeckiae. Recent studies have highlighted its potential as a valuable research tool, particularly in the field of neuroinflammation. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, based on currently available scientific literature. This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells, indicating its anti-neuroinflammatory properties.[1][2][3][4][5] This makes it a promising candidate for studying the signaling pathways involved in neuroinflammatory processes and for the initial stages of drug discovery for neurodegenerative diseases.
Quantitative Data
The primary reported bioactivity of this compound is the inhibition of nitric oxide production in BV-2 microglial cells. The following table summarizes the key quantitative data from the foundational study by Lin et al. (2021).
| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide Production Inhibition | Murine Microglial BV-2 cells | 11.9 ± 1.0 | [1][2][3] |
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory cascade. While the precise molecular targets are still under investigation, its action in LPS-stimulated microglial cells suggests an interference with the inflammatory signaling pathways that lead to the upregulation of inducible nitric oxide synthase (iNOS). The overproduction of NO by activated microglia is a hallmark of neuroinflammation and contributes to neuronal damage in various neurodegenerative diseases. By suppressing NO production, this compound can be used as a tool to dissect the roles of NO in neuronal cell death and to explore the upstream signaling events that regulate iNOS expression, such as the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for utilizing this compound as a research tool to investigate its anti-neuroinflammatory effects. These protocols are based on standard methodologies and the available information on this compound.
Protocol 1: Assessment of this compound on Nitric Oxide Production in BV-2 Microglial Cells
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated BV-2 cells using the Griess assay.
Materials:
-
This compound
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old media from the cells and replace it with media containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-stimulated control.
Protocol 2: Investigation of this compound's Effect on iNOS and COX-2 Expression via Western Blot
This protocol outlines the procedure to determine if this compound's inhibition of NO production is due to a decrease in the expression of the iNOS enzyme. A similar approach can be used to investigate its effect on another key inflammatory enzyme, COX-2.
Materials:
-
This compound
-
BV-2 cells
-
LPS
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed BV-2 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-neuroinflammatory action.
Experimental Workflow Diagram
References
- 1. Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catalogue.univ-smb.fr [catalogue.univ-smb.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Dendryphiellin D: Application Notes and Protocols for Researchers
For Immediate Release
Dendryphiellin D, a sesquiterpenoid compound, is now accessible for research applications through specialized chemical suppliers. This document provides researchers, scientists, and drug development professionals with essential information on its commercial availability, biological activity, and detailed protocols for experimental use, with a focus on its anti-neuroinflammatory properties.
Commercial Availability
This compound is available from fine chemical suppliers catering to the research community. Interested parties can source the compound from the following vendor:
| Supplier | Product Number | Notes |
| MedchemExpress | HY-N10212 | For research use only. Not for human use. |
Application Notes
Primary Application: Anti-Neuroinflammatory Agent
This compound has demonstrated significant anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO), a key mediator in inflammatory processes within the central nervous system.[1] Overproduction of NO by activated microglia is associated with the pathogenesis of various neurodegenerative diseases. This compound serves as a valuable tool for studying neuroinflammatory pathways and for the preclinical assessment of potential therapeutic agents.
Biological Activity: Inhibition of Nitric Oxide Production
In a key study, this compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1] BV-2 cells are a widely used model for primary microglia and are instrumental in neuroinflammation research.
Quantitative Data:
The inhibitory activity of this compound on NO production is summarized in the table below.
| Compound | Cell Line | Stimulant | IC₅₀ Value (µM) | Reference |
| This compound | BV-2 Microglia | LPS | 11.9 ± 1.0 | [1] |
This IC₅₀ value indicates that this compound is a potent inhibitor of NO production, making it a compound of interest for further investigation into its mechanism of action and therapeutic potential.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide Production in BV-2 Microglial Cells
This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide production in LPS-stimulated BV-2 microglial cells.[1]
Materials:
-
This compound
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the BV-2 cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
After the 24-hour incubation, replace the medium with fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
-
Stimulation:
-
Following a 1-hour pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubate the plate for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour stimulation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of compounds that inhibit nitric oxide production in microglia are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
While the specific downstream targets of this compound have not been fully elucidated, a proposed mechanism of action involves the inhibition of signaling cascades that lead to the transcription of iNOS.
Proposed Signaling Pathway for LPS-Induced NO Production and Potential Inhibition by this compound
Caption: Proposed mechanism of this compound in inhibiting LPS-induced NO production.
Experimental Workflow for Screening Anti-Neuroinflammatory Compounds
Caption: Workflow for assessing the NO inhibitory activity of this compound.
References
Troubleshooting & Optimization
Dendryphiellin D solubility issues and solutions
Troubleshooting Guide
Issue: Precipitate Formation When Diluting a Stock Solution in Aqueous Buffer
If you observe precipitation when diluting a concentrated stock solution of Dendryphiellin D (likely in an organic solvent) into an aqueous buffer, here are the steps to troubleshoot this common issue:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium. The compound may be exceeding its solubility limit.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent from your stock solution in the final aqueous solution can help maintain solubility. For example, if you are seeing precipitation with 0.5% DMSO, try increasing it to 1% or 2%, ensuring you have a vehicle control with the same solvent concentration.
-
Use a Different Co-solvent: Some organic solvents are better at maintaining the solubility of certain compounds in aqueous solutions. If DMSO is not effective, consider ethanol or other water-miscible organic solvents.[1]
-
Utilize a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.[1] However, the structure of this compound suggests it is neutral, so this may have a limited effect.
Frequently Asked Questions (FAQs)
General Handling
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: While specific data is unavailable, for hydrophobic compounds like this compound, it is recommended to start with a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[2] It is advisable to test solubility in a small amount of the compound first.
Q2: How can I determine the solubility of this compound in a specific solvent?
A2: You can perform a simple solubility test. Add a small, known amount of this compound to a specific volume of the solvent. Vortex or sonicate the mixture and visually inspect for any undissolved particles. If it dissolves, incrementally add more compound until saturation is reached.
Improving Aqueous Solubility
Q3: My experiment requires a low concentration of organic solvent. How can I improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs and compounds:
-
Co-solvency: The use of a water-miscible organic solvent (co-solvent) reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[3][4]
-
Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity, and the hydrophilic exterior interacts with water.[5]
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid-state. This can enhance the dissolution rate.
-
Micronization: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[5] However, this does not increase the equilibrium solubility.[5]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be very effective. At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.
Experimental Design
Q5: What should I use as a vehicle control in my experiments?
A5: Your vehicle control should be the final formulation that you use to dissolve this compound, but without the compound itself. For example, if your final working solution contains 1% DMSO in phosphate-buffered saline (PBS), your vehicle control should be 1% DMSO in PBS. This is crucial to ensure that any observed effects are due to this compound and not the solvent.
Solubility Profile
The following table provides a qualitative prediction of this compound's solubility in common laboratory solvents, based on general principles for hydrophobic compounds. This should be experimentally verified.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Poor | Hydrophobic nature of the molecule. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | The presence of polar functional groups may allow for some interaction. |
| Ethanol | Polar Protic | Sparingly Soluble to Soluble | Similar to methanol, but can be a better solvent for some hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, versatile solvent for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another strong, versatile solvent for organic molecules. |
| Acetone | Polar Aprotic | Soluble | A good solvent for many organic compounds. |
| Dichloromethane (DCM) | Non-polar | Soluble | "Like dissolves like" principle suggests good solubility. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | The presence of some polar functional groups might limit solubility in highly non-polar solvents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a hypothetical molecular weight of 300 g/mol ) in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing a this compound stock solution.
Caption: Micellar encapsulation of a hydrophobic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. japer.in [japer.in]
Technical Support Center: Optimizing Dendryphiellin D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Dendryphiellin D from fungal cultures, primarily Dendryphiella salina (Paradendryphiella salina).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I have a low or no yield of this compound in my extract. What are the possible reasons?
A1: Low or no yield of this compound can stem from several factors throughout the experimental process, from fungal cultivation to the final extraction steps. Here are the primary areas to investigate:
-
Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the fungus.[1]
-
Incorrect Fungal Strain: Ensure you are using a known this compound-producing strain of Dendryphiella salina. Secondary metabolite production can be highly strain-specific.[1]
-
Suboptimal Culture Medium: The composition of the culture medium, including carbon and nitrogen sources, salts, and pH, significantly impacts metabolite production. Dendryphiella salina generally grows optimally in media containing marine salts.[1]
-
Inappropriate pH: The optimal pH range for the growth of Dendryphiella salina is between 6.5 and 8.0.[1] Deviations from this range can inhibit fungal growth and metabolite synthesis.
-
Incorrect Temperature: The optimal growth temperature for Dendryphiella salina is approximately 25°C.[1] Incubation at temperatures too high or too low can reduce yield.
-
Insufficient Incubation Time: Secondary metabolite production often occurs during the stationary phase of fungal growth. Ensure the cultivation period is long enough for the accumulation of this compound.
-
-
Extraction Procedure: The efficiency of the extraction process itself is critical.
-
Inappropriate Solvent Selection: The choice of solvent is crucial for effectively extracting this compound. While specific comparative data for this compound is limited, studies on similar fungal secondary metabolites suggest that polar solvents like methanol and ethanol, or medium-polarity solvents like ethyl acetate, are effective.[2] For sesquiterpenoids, less polar solvents like hexane have also been used successfully.[3]
-
Inefficient Cell Lysis: The fungal cell wall must be adequately disrupted to release the intracellular metabolites. Ensure your homogenization method (e.g., grinding with liquid nitrogen, sonication, bead beating) is effective.
-
Suboptimal Extraction Parameters: Factors such as the solvent-to-solid ratio, extraction time, and temperature can all affect the yield. These parameters may need to be optimized for your specific experimental setup.
-
Degradation of this compound: Although specific stability data is not widely available, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) during extraction could potentially degrade the target compound.
-
Q2: My this compound extract is impure, containing many other compounds. How can I improve its purity?
A2: Improving the purity of your this compound extract typically involves refining your extraction and implementing downstream purification steps.
-
Selective Extraction:
-
Solvent Partitioning: A common technique is to perform a liquid-liquid extraction. After an initial extraction with a broad-spectrum solvent like methanol, the extract can be partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., water). This compound, being a moderately polar sesquiterpenoid, will likely partition into the organic phase, separating it from highly polar or non-polar impurities. A subsequent partition with a medium-polarity solvent like ethyl acetate can further enrich the target compound.[2]
-
Solid-Phase Extraction (SPE): SPE is an effective method for sample cleanup. A C18 reversed-phase cartridge is a common choice for compounds of medium polarity. The crude extract is loaded onto the conditioned cartridge, and then a series of solvents with increasing polarity are used to first wash away impurities and then elute the fraction containing this compound.[4]
-
-
Chromatographic Purification:
-
Column Chromatography: For larger-scale purification, silica gel column chromatography is often employed. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate this compound from other compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, reversed-phase HPLC (using a C18 column) is the method of choice. A gradient of water and an organic solvent like acetonitrile or methanol is typically used for elution.[5]
-
Q3: How can I confirm the presence and quantity of this compound in my extract?
A3: The presence and quantity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a preliminary indication of the presence of this compound in your extract. By comparing the retention factor (Rf) of a spot in your extract to that of a known standard, you can tentatively identify the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for both identification and quantification. By comparing the retention time and the UV-Vis spectrum of a peak in your sample to a this compound standard, you can confirm its identity. The area under the peak is proportional to the concentration, allowing for accurate quantification when calibrated with standards of known concentrations.[5]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides even more definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of a purified compound, 1H and 13C NMR spectroscopy are the gold standard.
Frequently Asked Questions (FAQs)
Q: What is the primary source of this compound?
A: this compound is a secondary metabolite primarily isolated from the marine fungus Dendryphiella salina, which is also referred to in some literature as Paradendryphiella salina.[6]
Q: What class of compound is this compound?
A: this compound belongs to the class of sesquiterpenoids, which are a subclass of terpenoids.[7]
Q: What are the optimal culture conditions for maximizing this compound production in Dendryphiella salina?
A: Based on studies of Dendryphiella salina, the optimal conditions for growth and secondary metabolite production generally include:
-
Culture Medium: A medium supplemented with marine salts.
-
pH: A range of 6.5 to 8.0.[1]
-
Temperature: Approximately 25°C.[1] It is important to note that the ideal nutrient composition (carbon and nitrogen sources) may require optimization for your specific fungal strain.
Q: Which solvent is best for extracting this compound?
A: While there is no single definitive study that provides a comparative yield analysis of different solvents specifically for this compound, general principles for extracting fungal sesquiterpenoids can be applied. A sequential extraction approach is often effective. An initial extraction of the fungal biomass with a polar solvent like methanol or ethanol is a good starting point to extract a broad range of metabolites.[2] This crude extract can then be partitioned with a solvent of medium polarity, such as ethyl acetate , which is often effective at isolating sesquiterpenoids.[8] For targeted extraction of less polar sesquiterpenoids, n-hexane has also been shown to be effective in some cases.[3]
Data on Extraction Parameters
| Parameter | Options | Expected Outcome for this compound Yield | Rationale / Citation |
| Extraction Solvent | Methanol, Ethanol, Ethyl Acetate, n-Hexane | Methanol/Ethanol for initial broad extraction. Ethyl Acetate for selective partitioning. n-Hexane for less polar compounds. | Methanol and ethanol are effective for a wide range of fungal metabolites.[2] Ethyl acetate is commonly used for isolating sesquiterpenoids.[8] n-Hexane can be effective for specific sesquiterpenes.[3] |
| Extraction Method | Maceration, Sonication, Soxhlet, Microwave-Assisted | Microwave-Assisted and Sonication are generally more efficient and faster. | These methods enhance cell wall disruption and solvent penetration, leading to higher yields in shorter times.[2] |
| Temperature | Room Temperature to ~60°C | Moderate heating may increase solubility and diffusion, but high temperatures risk degradation. | Increased temperature can improve extraction efficiency, but the thermal stability of this compound should be considered. |
| Extraction Time | Minutes to Hours | Dependent on the method; shorter times for assisted techniques. | Prolonged extraction does not always lead to higher yields and may increase the extraction of undesirable compounds. For some sesquiterpenes, 24h maceration was optimal.[3] |
| pH of Extraction | Acidic, Neutral, Basic | Neutral pH is generally a safe starting point. | The stability of this compound across different pH values is not well-documented. Extreme pH could lead to degradation. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Dendryphiella salina
This protocol is a general guideline based on common practices for extracting secondary metabolites from marine fungi. Optimization may be required.
1. Fungal Culture and Harvest: a. Culture a known this compound-producing strain of Dendryphiella salina on a suitable agar medium (e.g., Potato Dextrose Agar with marine salts) or in a liquid medium (e.g., Potato Dextrose Broth with marine salts) at 25°C until sufficient biomass is produced (typically 2-4 weeks). b. Harvest the fungal mycelium by scraping it from the agar surface or by filtration if grown in a liquid culture. c. Freeze-dry the mycelium to remove water and then grind it into a fine powder using a mortar and pestle.
2. Solvent Extraction: a. Macerate the dried fungal powder in 100% methanol (e.g., 10 g of powder in 100 mL of methanol) in an Erlenmeyer flask. b. Place the flask on a shaker at room temperature for 24 hours. c. Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the fungal biomass. d. Repeat the extraction of the fungal biomass two more times with fresh methanol to ensure complete extraction. e. Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Liquid-Liquid Partitioning: a. Resuspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Transfer the solution to a separatory funnel and add an equal volume of n-hexane. c. Shake the funnel vigorously and then allow the layers to separate. d. Collect the lower, more polar layer and discard the upper hexane layer (this step removes highly non-polar compounds like lipids). e. To the collected polar layer, add an equal volume of ethyl acetate. f. Shake vigorously and allow the layers to separate. g. Collect the upper ethyl acetate layer, which is expected to contain this compound. h. Repeat the extraction with ethyl acetate two more times. i. Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the enriched this compound extract.
4. Purification (Optional but Recommended): a. For further purification, subject the enriched extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. b. Monitor the fractions by TLC to identify those containing this compound. c. For high purity, perform preparative HPLC on a reversed-phase C18 column.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: General workflow for this compound extraction and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WoRMS - World Register of Marine Species - Dendryphiella salina (G.K. Sutherl.) Pugh & Nicot., 1964 [marinespecies.org]
- 7. mdpi.com [mdpi.com]
- 8. New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230 - PMC [pmc.ncbi.nlm.nih.gov]
Dendryphiellin D Purification: Technical Support Center
Welcome to the technical support center for the purification of Dendryphiellin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the isolation and purification of this fungal secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which organisms can it be isolated?
A1: this compound is a bioactive eremophilane-type sesquiterpenoid. It has been isolated from various fungi, including Dendryphiella salina and Septoria rudbeckiae. These fungi are often found in marine or terrestrial environments.
Q2: What are the general steps for purifying this compound?
A2: The typical purification workflow involves:
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Fungal Fermentation: Culturing the producing fungal strain in a suitable liquid or solid medium to promote the production of secondary metabolites.
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Extraction: Extracting the fungal biomass and/or culture broth with an appropriate organic solvent, commonly ethyl acetate.
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Preliminary Fractionation: Using techniques like column chromatography with silica gel or Sephadex LH-20 to separate the crude extract into fractions.
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Final Purification: Employing semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.
Q3: What type of analytical techniques are used to identify and confirm the structure of this compound?
A3: The structure of this compound is typically elucidated using a combination of spectroscopic methods, including:
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High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the detailed chemical structure.
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Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction of the fungal biomass/broth. | - Ensure thorough homogenization of the fungal material before extraction.- Increase the solvent-to-sample ratio.- Perform multiple extraction cycles (e.g., 3 times) and pool the extracts. |
| Suboptimal fermentation conditions for this compound production. | - Optimize fermentation parameters such as media composition, pH, temperature, and incubation time. | |
| Co-elution of Impurities during Column Chromatography | Inappropriate stationary or mobile phase selection. | - For silica gel chromatography, try a different solvent system with varying polarities (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).- Use Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size and polarity. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. | |
| Poor Resolution in Semi-Preparative HPLC | Suboptimal mobile phase or column chemistry. | - Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients).- Try a different HPLC column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). |
| Sample precipitation in the mobile phase. | - Ensure the sample is fully dissolved in the initial mobile phase before injection. | |
| Presence of Fatty Acids/Lipids in the Extract | Fungal cells naturally produce lipids that can be co-extracted. | - Defat the crude extract by partitioning with a non-polar solvent like hexane before proceeding with chromatographic purification. |
| Degradation of this compound | Instability of the compound under certain conditions (e.g., pH, light, temperature). | - Work at room temperature or below during purification.- Avoid exposure to strong acids, bases, and direct light.- Store purified compound and extracts at low temperatures (e.g., -20°C). |
Quantitative Data Summary
Quantitative data for the purification of this compound is not extensively available in the public domain. The following table provides representative data based on the purification of similar eremophilane sesquiterpenoids from fungal sources and should be used as a general guideline.
| Purification Step | Starting Material | Typical Yield | Purity (if reported) |
| Solvent Extraction | 10 kg fungal culture on rice | 150 - 200 g crude extract | Low |
| Silica Gel Column Chromatography | 10 g crude extract | 1 - 3 g of a this compound-rich fraction | Moderate |
| Sephadex LH-20 Column Chromatography | 1 g of a semi-purified fraction | 100 - 300 mg of a more refined fraction | Moderate to High |
| Semi-Preparative HPLC | 100 mg of a refined fraction | 5 - 25 mg of pure this compound | >95% |
Experimental Protocols
Protocol 1: Fungal Fermentation and Extraction
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Fungal Culture: Inoculate the desired fungal strain (e.g., Dendryphiella salina) on a suitable solid medium like potato dextrose agar (PDA) and incubate at 25°C for 5-7 days.
-
Inoculum Preparation: Transfer agar plugs of the mycelium to a liquid seed medium (e.g., potato dextrose broth) and incubate at 25°C with shaking (150 rpm) for 7 days.
-
Large-Scale Fermentation: Use the seed culture to inoculate a solid rice medium (e.g., 100 g of rice and 110 mL of distilled water per 1 L flask). Incubate under static conditions at room temperature for 40-50 days.
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Extraction: a. After incubation, chop the solid fermented rice medium into smaller pieces. b. Extract the culture three times with an equal volume of ethyl acetate at room temperature with shaking. c. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
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Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Pre-adsorb the extract onto a small amount of silica gel and dry it. c. Load the dried, pre-adsorbed sample onto a silica gel column (200-300 mesh) packed in a non-polar solvent (e.g., hexane). d. Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate. e. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
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Sephadex LH-20 Column Chromatography: a. Pool the fractions from the silica gel column that are enriched with this compound and evaporate the solvent. b. Dissolve the residue in a minimal amount of methanol. c. Apply the sample to a Sephadex LH-20 column equilibrated with methanol. d. Elute with methanol and collect fractions. Monitor the fractions by TLC or HPLC.
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Semi-Preparative HPLC: a. Combine the purified fractions from the Sephadex LH-20 column. b. Perform final purification using a semi-preparative HPLC system equipped with a C18 column. c. Use a gradient elution system, for example, from 40% to 70% methanol in water over 40 minutes, at a flow rate of 3 mL/min. d. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound. e. Evaporate the solvent from the collected fraction to obtain pure this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Dendryphiellin D Synthesis and Isolation
Welcome to the technical support center for the synthesis and isolation of Dendryphiellin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the production of this promising anti-neuroinflammatory compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a natural product classified as an eremophilane-type sesquiterpenoid. It has been isolated from the fungus Septoria rudbeckiae and has demonstrated significant anti-neuroinflammatory properties, making it a person of interest for further investigation in drug discovery and development.
Q2: Is a total chemical synthesis for this compound publicly available?
Currently, a specific total synthesis route for this compound has not been published in peer-reviewed literature. However, general synthetic strategies for other eremophilane-type sesquiterpenoids can provide a foundational approach for its synthesis.[1][2][3] This guide provides troubleshooting for a generalized synthetic pathway applicable to this class of molecules.
Q3: What are the main challenges in producing this compound?
The primary challenges include the low yield from fungal cultures and the complexities of a multi-step chemical synthesis. For isolation, separating this compound from a complex mixture of other fungal metabolites can be difficult. For a hypothetical synthesis, controlling stereochemistry and achieving good yields in key coupling and cyclization steps are significant hurdles.
Troubleshooting Guides
Section 1: Troubleshooting this compound Isolation from Fungal Culture
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Experiment with a gradient of solvents for extraction, starting from nonpolar (e.g., hexane) to polar (e.g., ethyl acetate, methanol). |
| Fungal culture not producing sufficient quantities of the metabolite. | Optimize culture conditions (media composition, pH, temperature, aeration). Consider co-culturing with other microorganisms to potentially induce secondary metabolite production. | |
| Difficulty in Separating this compound from other Metabolites | Similar polarities of co-eluting compounds. | Employ multiple chromatographic techniques. Start with column chromatography for initial fractionation, followed by preparative HPLC with different column chemistries (e.g., C18, silica) and solvent systems. |
| Degradation of the compound during purification. | Work at low temperatures, use solvents with minimal water content, and avoid prolonged exposure to light and air. | |
| Inconsistent Bioactivity of Purified Fractions | Presence of interfering compounds. | Use bioassay-guided fractionation to screen fractions for anti-inflammatory activity at each purification step. This ensures that the targeted bioactive compound is being enriched. |
| Isomerization or degradation of this compound. | Confirm the structure of the isolated compound at each step using spectroscopic methods (NMR, MS) and compare with published data. |
Section 2: Troubleshooting a Hypothetical Synthesis of an Eremophilane Sesquiterpenoid Core (Applicable to this compound)
This section addresses potential issues in a generalized synthetic route involving key transformations common in the synthesis of eremophilane sesquiterpenoids.[1][2][3]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Robinson Annulation | Incorrect base or reaction temperature. | Screen different bases (e.g., KOH, NaOEt, LHMDS) and optimize the reaction temperature. Ensure anhydrous conditions. |
| Unreactive starting materials. | Activate the ketone with a Lewis acid or by converting it to a more reactive enamine or silyl enol ether. | |
| Poor Stereoselectivity in a Key Reduction Step | Steric hindrance not effectively directing the hydride attack. | Use a bulkier reducing agent (e.g., L-Selectride®) for stereoselective reduction. Alternatively, a substrate-controlled approach using a chiral auxiliary may be necessary. |
| Failure of a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Stille) | Inactive catalyst. | Perform a catalyst screen (e.g., different palladium sources and ligands). Ensure all reagents and solvents are rigorously degassed to remove oxygen. |
| Poor solubility of reactants. | Use a co-solvent system or a different solvent with a higher boiling point to improve solubility and reaction kinetics. | |
| Unsuccessful Cyclization to Form the Bicyclic Core | Ring strain in the transition state. | Change the reaction conditions (e.g., temperature, concentration for intramolecular reactions). Explore different cyclization strategies, such as a radical cyclization or a Pauson-Khand reaction.[4] |
| Incorrect protecting group strategy. | Re-evaluate the protecting groups to ensure they are stable under the reaction conditions and do not sterically hinder the desired transformation. |
Experimental Protocols
Protocol 1: General Procedure for Bioassay-Guided Isolation of this compound
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Cultivation: Grow Septoria rudbeckiae in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 weeks at 25°C with shaking.
-
Extraction: Separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
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Initial Fractionation: Subject the crude extract to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.
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Bioassay: Test the fractions for anti-neuroinflammatory activity (e.g., inhibition of nitric oxide production in LPS-stimulated BV-2 microglial cells).
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Further Purification: Pool the active fractions and subject them to further purification using preparative HPLC with a C18 column and a methanol/water gradient.
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Structure Elucidation: Characterize the purified active compound using 1H NMR, 13C NMR, and mass spectrometry and compare the data with published values for this compound.
Protocol 2: Hypothetical Key Step - Robinson Annulation for Eremophilane Core Synthesis
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Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the enolate precursor (1.0 eq) and anhydrous solvent (e.g., THF). Cool the solution to -78°C.
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Enolate Formation: Slowly add a strong base (e.g., LDA, 1.1 eq) and stir for 30 minutes at -78°C.
-
Michael Addition: Add the α,β-unsaturated ketone (1.0 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
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Annulation: Add a solution of aqueous base (e.g., 2M NaOH) and heat the reaction to reflux for 4-6 hours to effect the intramolecular aldol condensation and subsequent dehydration.
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Workup: Cool the reaction to room temperature, neutralize with dilute HCl, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Total synthesis of five natural eremophilane-type sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of five natural eremophilane-type sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Novel Marine Fungal Metabolite Assays
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel and potentially uncharacterized marine-derived fungal metabolites, using Dendryphiellin D as a representative example. Given the limited specific public data on this compound, this resource focuses on general principles, common challenges, and troubleshooting strategies applicable to the broader class of novel, marine-derived natural products. Our goal is to help you anticipate and address issues related to assay variability and reproducibility, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant variability in my assay results with a new marine fungal metabolite. What are the common causes?
A1: Variability in assay results with novel natural products can stem from several factors:
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Compound Stability and Solubility: Many marine-derived compounds have limited stability and poor aqueous solubility.[1][2] Degradation or precipitation of the compound during the experiment will lead to inconsistent effective concentrations.
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Purity of the Isolate: The presence of minor impurities in the isolated metabolite can lead to off-target effects or interfere with the assay readout.
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Assay Interference: Natural products can interfere with assay technologies. This includes inherent fluorescence or colorimetric properties, aggregation that leads to non-specific inhibition, or reactivity with assay reagents.[3][4]
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Cellular Health and Density: In cell-based assays, variations in cell health, passage number, and seeding density can significantly impact the cellular response to a bioactive compound.[4]
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Pipetting and Handling Errors: Inconsistent dispensing of the compound or reagents, especially at low volumes, can introduce significant variability.
Q2: My compound shows activity in an initial screen, but I'm not sure if it's a genuine hit. How can I confirm this?
A2: Confirming a genuine hit requires a systematic approach to rule out assay artifacts and non-specific effects.[5]
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Orthogonal Assays: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.
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Counter-screens: Employ assays designed to detect common modes of interference. For example, a fluorescence interference assay can check if your compound is intrinsically fluorescent at the assay wavelengths.[4]
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Dose-Response Relationship: A genuine hit should exhibit a clear dose-response relationship. A steep or unusual curve may suggest non-specific activity or cytotoxicity.
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Structure-Activity Relationship (SAR): If available, test structurally related analogs. A consistent SAR profile strengthens the evidence for a specific biological target.
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Target Engagement Assays: If a specific molecular target is hypothesized, use biophysical or biochemical assays (e.g., surface plasmon resonance, thermal shift assays) to confirm direct binding.
Q3: What should I do if my compound has poor solubility in aqueous assay buffers?
A3: Poor solubility is a common challenge with hydrophobic natural products.[1][6]
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Co-solvents: Use a minimal amount of a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
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Formulation Strategies: For in vivo or more complex cellular models, formulation approaches such as encapsulation in liposomes, cyclodextrins, or polymeric micelles can be explored to improve solubility and bioavailability.[6][7][8]
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Detergents: In some biochemical assays, a low concentration of a non-ionic detergent (e.g., Triton X-100, Tween-20) can help maintain compound solubility, but this must be carefully validated to ensure it doesn't affect the assay components.[9]
Troubleshooting Guides
Troubleshooting Inconsistent Assay Results
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Verify cell counting and seeding procedures. Use calibrated pipettes and consider automated liquid handlers for critical steps. Visually inspect plates for precipitation after compound addition. |
| Poor Z'-factor | Low signal-to-background ratio, high data variability, or suboptimal assay conditions. | Re-optimize assay parameters (e.g., reagent concentrations, incubation times). Ensure positive and negative controls are robust and well-separated. |
| Loss of Activity Over Time | Compound instability in the assay buffer or degradation due to light or temperature. | Assess compound stability under assay conditions using analytical methods (e.g., HPLC). Protect from light if photosensitive. Prepare fresh dilutions for each experiment. |
| "Bell-Shaped" Dose-Response Curve | Compound aggregation at high concentrations, cytotoxicity, or complex biological effects. | Perform aggregation assays. Run a parallel cytotoxicity assay to determine the toxic concentration range. |
General Workflow for Screening Novel Marine Fungal Metabolites
This workflow outlines a systematic approach to characterizing and screening a new metabolite like this compound.
Caption: A generalized workflow for the discovery and validation of bioactive marine fungal metabolites.
Troubleshooting Decision Tree for Unexpected Assay Results
If you encounter unexpected or inconsistent results, this decision tree can guide your troubleshooting process.
Caption: A decision tree to systematically troubleshoot unexpected results in bioassays.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol is a common starting point for assessing the general bioactivity of a novel compound.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of the test compound (e.g., this compound) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
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Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common in vitro assay to screen for antioxidant potential.[10]
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Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
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Compound Preparation: Prepare serial dilutions of the test compound in methanol. Include a positive control (e.g., ascorbic acid or gallic acid) and a methanol blank.[10]
-
Reaction: In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Readout: Measure the absorbance at 517 nm.
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Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Potential Signaling Pathway Interaction
Many bioactive compounds exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated if a compound shows anti-inflammatory or anti-proliferative activity.
Caption: A hypothetical signaling pathway potentially modulated by a bioactive fungal metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dendryphiellin D Bioassay Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Dendryphiellin D. The information is designed to address common challenges encountered during bioassays and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an eremophilane-type sesquiterpenoid, a class of natural products often isolated from fungi. Its primary known bioactivity is the inhibition of nitric oxide (NO) production, suggesting it has anti-inflammatory properties. Elevated NO levels are associated with inflammatory conditions, making its inhibition a key therapeutic target.
Q2: I'm observing high variability between my experimental replicates. What are the common causes?
A2: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding is a frequent issue; ensure your cell suspension is homogenous before and during plating. Pipetting errors, even minor ones, can also contribute significantly. It's crucial to use calibrated pipettes and maintain a consistent technique. Finally, the "edge effect" in microplates, caused by temperature and humidity gradients, can be minimized by not using the outer wells for critical samples and filling them with a sterile buffer or water instead.
Q3: My compound appears to be precipitating in the cell culture medium. How can I address this solubility issue?
A3: Like many organic compounds, this compound may have limited aqueous solubility. The standard practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the culture medium for your final working concentrations. It is critical to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation still occurs upon dilution, try vortexing the solution during the dilution step to ensure rapid mixing.
Q4: How can I be sure that the observed effects are due to this compound and not the solvent?
A4: It is essential to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups but no this compound. This allows you to subtract any effects caused by the solvent itself from the effects observed with your compound.
Troubleshooting Guides
Problem 1: Low or No Inhibition of Nitric Oxide (NO) Production
Symptoms:
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Little to no difference in NO levels between LPS-stimulated control cells and cells treated with this compound.
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Inconsistent dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, confirm its activity using a cell-free assay or a secondary cell-based assay. |
| Suboptimal Cell Health | Ensure RAW 264.7 macrophages are healthy and in the logarithmic growth phase before seeding. Cell viability should be >95%. |
| Insufficient LPS Stimulation | Confirm that your lipopolysaccharide (LPS) stock is active and used at an appropriate concentration (typically 1 µg/mL) to induce a robust NO response in your control wells. |
| Incorrect Assay Timing | Optimize the pre-incubation time with this compound (typically 1 hour) and the LPS stimulation period (usually 24 hours) for your specific experimental conditions. |
| Griess Reagent Issues | Ensure the Griess reagent components are fresh and properly prepared. A standard curve with known concentrations of sodium nitrite should be included in every assay to validate reagent performance. |
Problem 2: High Background or False Positives in Cytotoxicity Assays
Symptoms:
-
Apparent cytotoxicity observed at low concentrations of this compound.
-
High absorbance readings in the no-cell control wells of an MTT or similar colorimetric assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Interference | This compound may directly react with the assay reagent (e.g., MTT). Run a control plate with the compound in cell-free medium to check for any color change. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤ 0.5%). Perform a dose-response curve for DMSO alone to determine the tolerance of your cell line.[1][2] |
| Contamination | Microbial contamination can affect cell viability and interfere with assay readings. Regularly check cell cultures for any signs of contamination. |
| Over-confluent Cells | Plating cells at too high a density can lead to cell death due to nutrient depletion, independent of your compound's effect. Optimize cell seeding density to ensure they are in a healthy growth phase throughout the experiment. |
Experimental Protocols & Data
This compound Bioactivity Data
The following data, derived from studies on Stytontriterpene D (a closely related compound), can be used as a reference for expected bioactivity.[3]
| Assay | Cell Line | Metric | Value |
| Cytotoxicity (with LPS) | RAW 264.7 | IC50 | > 53.0 µM |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50 | ~13.2 - 26.5 µM |
| TNF-α Inhibition | RAW 264.7 | Significant Inhibition | 13.2 µM |
| IL-6 Inhibition | RAW 264.7 | Significant Inhibition | 13.2 µM |
| IL-1β Inhibition | RAW 264.7 | Significant Inhibition | 26.5 µM |
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophages.[4][5][6]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
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Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known iNOS inhibitor). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. Incubate for an additional 24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 2: Cell Viability (CCK-8/MTT) Assay
This protocol assesses the cytotoxicity of this compound.
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Cell Seeding: Seed cells (e.g., RAW 264.7 or a cancer cell line) in a 96-well plate at an optimized density. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
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For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate overnight to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for NF-κB and MAPK Signaling
This protocol is to determine if this compound inhibits the phosphorylation of key signaling proteins.
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Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short period (e.g., 15-60 minutes) to observe peak phosphorylation.
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Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of key proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation.
Visualized Workflows and Pathways
Caption: Workflow for screening the anti-inflammatory activity of this compound.
Caption: this compound inhibits pro-inflammatory signaling pathways.
Caption: A decision tree for troubleshooting inconsistent bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dendryphiellin D Dose-Response Curve Optimization
Welcome to the technical support center for Dendryphiellin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered when determining the dose-response curve of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a natural compound that has been isolated from the fungus Septoria rudbeckiae.[1] Its primary reported biological activity is the significant inhibition of nitric oxide (NO) production.[1] This suggests that this compound may possess anti-inflammatory properties, as nitric oxide is a key mediator in inflammatory processes.
Q2: I am not seeing a clear dose-dependent inhibition of nitric oxide production. What are the common causes?
A2: Several factors can contribute to an unclear dose-response curve. These include:
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Cell Health: Ensure your cells are healthy, within a low passage number, and are at an optimal density during the experiment.
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Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
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Inappropriate Dose Range: You may be testing a concentration range that is too high or too low. A broad range finding experiment is recommended to identify the active concentrations.
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Assay Interference: The compound itself might interfere with the Griess reagent used for NO detection. A compound-only control (without cells) should be included to test for this.
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range for natural products in initial screening is from low nanomolar (nM) to high micromolar (µM). A suggested range could be 1 nM to 100 µM, using serial dilutions.
Q4: How can I be sure the observed effect is specific to this compound and not due to solvent toxicity?
A4: It is crucial to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your experimental wells. This will help you to differentiate the effects of this compound from any potential toxicity induced by the solvent.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
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Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
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Solution:
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Ensure a homogenous cell suspension before and during plating.
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Use calibrated pipettes and practice consistent pipetting techniques.
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To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
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Issue 2: No Inhibition of Nitric Oxide Production Observed
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Possible Cause: The chosen cell line may not be appropriate, the inflammatory stimulus may be too strong or too weak, or the this compound may have degraded.
-
Solution:
-
Use a cell line known to produce robust levels of nitric oxide upon stimulation (e.g., RAW 264.7 macrophages).
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Optimize the concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce a sub-maximal NO production, allowing for the detection of inhibition.
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Properly store the this compound stock solution (typically at -20°C or -80°C in an appropriate solvent) and avoid repeated freeze-thaw cycles.
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Issue 3: Significant Cell Death Observed at Higher Concentrations
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Possible Cause: this compound may exhibit cytotoxicity at higher concentrations.
-
Solution:
-
Perform a cytotoxicity assay in parallel with your functional assay. Common methods include MTT, MTS, or LDH release assays.
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This will allow you to determine the concentration range where this compound is non-toxic and to distinguish between specific inhibition of NO production and a general cytotoxic effect.
-
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
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Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
-
Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with an optimized concentration of an inflammatory agent like LPS.
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Incubation: Incubate the plate for a period sufficient to allow for NO production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
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Griess Reaction: Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
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Incubation: Allow the color to develop.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation
Table 1: Example Data Layout for this compound Cytotoxicity (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 1 | 1.23 | 1.26 | 1.21 | 1.23 | 98.4 |
| 10 | 1.19 | 1.22 | 1.17 | 1.19 | 95.2 |
| 50 | 0.95 | 0.98 | 0.93 | 0.95 | 76.0 |
| 100 | 0.51 | 0.54 | 0.49 | 0.51 | 40.8 |
Table 2: Example Data Layout for Nitric Oxide Inhibition (Griess Assay)
| This compound Concentration (µM) | Nitrite Concentration (µM) - Replicate 1 | Nitrite Concentration (µM) - Replicate 2 | Nitrite Concentration (µM) - Replicate 3 | Average Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (Stimulated Control) | 35.2 | 36.1 | 34.8 | 35.4 | 0 |
| 1 | 32.1 | 33.0 | 31.5 | 32.2 | 9.0 |
| 10 | 25.4 | 26.3 | 24.9 | 25.5 | 28.0 |
| 50 | 15.8 | 16.5 | 15.2 | 15.8 | 55.4 |
| 100 | 8.2 | 8.9 | 7.9 | 8.3 | 76.6 |
Mandatory Visualizations
Caption: Experimental workflow for assessing the dose-response of this compound.
Caption: Postulated signaling pathway for LPS-induced NO production and its inhibition.
References
Technical Support Center: Overcoming Resistance to Dendryphiellin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dendryphiellin D in cell lines. The information provided is based on the hypothesized mechanism of action of this compound as an inducer of apoptosis via the mitochondrial pathway and an inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is believed to induce cytotoxicity in cancer cell lines primarily through the induction of apoptosis. Its proposed mechanism involves increasing the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family (e.g., Bax/Bcl-2), which leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, leading to the formation of the apoptosome and subsequent activation of the caspase cascade (caspase-9 and caspase-3). Additionally, this compound is thought to suppress the pro-survival PI3K/Akt signaling pathway, further promoting apoptotic cell death.
Q2: My cells are showing reduced sensitivity to this compound compared to initial experiments. What are the possible reasons?
A2: Reduced sensitivity, or acquired resistance, can arise from several factors. Common causes include:
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Altered expression of apoptosis-related proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
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Hyperactivation of pro-survival signaling: Increased activity of pathways like PI3K/Akt or MAPK can counteract the apoptotic signals induced by this compound.
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Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
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Changes in the tumor microenvironment: In in vivo models, factors in the microenvironment can contribute to drug resistance.
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Cell line instability or contamination: Genetic drift of the cell line over time or contamination with other cell types (e.g., mycoplasma) can alter drug response.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance.[1] It is recommended to periodically check the IC50 to monitor for changes in drug sensitivity.[1]
Q4: What are some initial steps to troubleshoot this compound resistance?
A4: Begin by ensuring the integrity of your experimental setup:
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Verify the concentration and stability of your this compound stock. Use a fresh dilution for each experiment.
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Confirm the health and passage number of your cell line. High passage numbers can lead to phenotypic and genotypic changes.
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Test for mycoplasma contamination. Mycoplasma can significantly alter cellular responses to drugs.
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Re-run a dose-response curve on the parental and suspected resistant lines side-by-side to confirm the resistance phenotype.
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound
If you observe a significant increase in the IC50 value of this compound in your cell line, consider the following investigations into potential resistance mechanisms.
Table 1: Troubleshooting Strategies for Increased IC50 of this compound
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells | Potential Solution/Next Step |
| Upregulation of Anti-Apoptotic Proteins | Western Blot for Bcl-2, Bcl-xL, and Mcl-1 | Increased protein levels compared to parental cells. | Co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax). |
| Downregulation of Pro-Apoptotic Proteins | Western Blot for Bax and Bak | Decreased protein levels compared to parental cells. | Transfection to overexpress Bax or Bak. |
| Hyperactivation of PI3K/Akt Pathway | Western Blot for phosphorylated Akt (p-Akt) and total Akt | Increased ratio of p-Akt/total Akt compared to parental cells. | Co-treatment with a PI3K inhibitor (e.g., Wortmannin) or an Akt inhibitor (e.g., MK-2206). |
| Increased Drug Efflux | Rhodamine 123 or Calcein-AM efflux assay using flow cytometry | Increased efflux of the fluorescent substrate in resistant cells. | Co-treatment with an ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein). |
| Impaired Caspase Activation | Western Blot for cleaved caspase-9 and cleaved caspase-3 after this compound treatment | Reduced levels of cleaved caspases compared to parental cells. | Investigate upstream events (cytochrome c release) or consider drugs that act downstream of caspases. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
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Parental and suspected resistant cell lines
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Complete growth medium
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This compound stock solution
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Plate reader (570 nm)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
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Prepare serial dilutions of this compound in complete medium.
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Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).
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Incubate the plate for 24-72 hours (optimize incubation time based on cell doubling time).
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Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
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Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis and Signaling Proteins
This protocol is for assessing the protein levels of Bcl-2 family members and phosphorylated Akt.
Materials:
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Parental and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer and PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Treat parental and resistant cells with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.
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Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
Technical Support Center: Dendryphiellin D Off-Target Effects Investigation
Disclaimer: As of November 2025, publicly available research on "Dendryphiellin D" is limited. Therefore, this guide provides a general framework for investigating the off-target effects of a novel small molecule, using this compound as a placeholder. The experimental protocols, potential off-targets, and signaling pathways described are representative examples for drug discovery research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of the hypothetical small molecule, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern for a new molecule like this compound?
A1: Off-target effects occur when a drug or small molecule, such as this compound, binds to proteins other than its intended therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical setting.[1] Identifying and understanding these effects early in the drug discovery process is crucial for validating the molecule's mechanism of action and ensuring its safety and efficacy.[1]
Q2: My initial phenotypic screen with this compound shows a different outcome than what I'd expect from inhibiting its primary target. Could this be due to off-targets?
A2: Yes, a discrepancy between the observed phenotype and the known effect of inhibiting the primary target is a strong indicator of potential off-target activity. To investigate this, a multi-step approach is recommended:
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Computational Prediction: Use in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[2][3]
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In Vitro Profiling: Screen the compound against a broad panel of proteins, such as kinases, to identify unintended interactions.[1][4]
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Cell-Based Assays: Employ techniques like proteomics to observe global changes in protein expression in response to this compound.[1]
Q3: What are the primary methods to experimentally identify the off-target proteins of this compound?
A3: Several established methods can be used to identify off-target proteins:
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Biochemical Assays (e.g., Kinome Scanning): These high-throughput screens test the compound against a large panel of purified kinases to measure binding affinity or inhibitory activity.[4][5][6] This is a direct way to identify unintended kinase targets.
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Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment.[7][8][9][10] It is based on the principle that a protein's thermal stability increases when a ligand is bound.[8] Changes in the thermal stability of proteins other than the primary target upon treatment with this compound suggest off-target binding.
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Proteomics-Based Approaches: Mass spectrometry can be used to quantify changes in the abundance or post-translational modifications of the entire proteome after treating cells with this compound, revealing affected pathways.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of this compound's off-target effects.
Issue 1: High Background or False Positives in Kinome Scan
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound promiscuity | Rerun the scan at a lower, more physiologically relevant concentration of this compound. | Reduction in the number of "hits," highlighting higher-affinity off-targets. |
| Assay interference | Check for compound autofluorescence or other properties that may interfere with the assay's detection method. Run a control assay without the kinase. | No signal in the control assay, confirming the compound itself is not causing the signal. |
| Non-specific binding | Include a structurally similar but inactive analog of this compound as a negative control in the screen. | The inactive analog should not show significant binding, confirming the specificity of the observed interactions. |
Issue 2: No Significant Thermal Shift Observed in CETSA for Predicted Off-Targets
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low binding affinity | Increase the concentration of this compound. Ensure the concentration range spans the expected Kd of the interaction. | A thermal shift may become apparent at higher concentrations. |
| Incorrect temperature range | Optimize the heat-shock temperature gradient. The ideal range should bracket the melting temperature (Tm) of the suspected off-target protein.[9] | A clear melting curve and a discernible shift upon ligand binding. |
| Low protein expression | Use a cell line known to express the suspected off-target at high levels. Alternatively, use a more sensitive detection method, such as mass spectrometry.[11] | Enhanced signal-to-noise ratio, allowing for the detection of subtle thermal shifts. |
| Cell permeability issues | The compound may not be reaching the intracellular target. Perform a cellular uptake assay to confirm this compound enters the cell. | Confirmed intracellular presence of the compound, ruling out permeability as the issue. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular environment factors | Factors like membrane transport, intracellular metabolism of this compound, or the need for co-factors can influence activity.[4] Validate hits from biochemical screens in a cell-based target engagement assay like CETSA.[4][10] | Confirmation of whether the compound engages the target within a more physiologically relevant context. |
| Compound degradation | Assess the stability of this compound in the cell culture media and within the cell lysate over the time course of the experiment. | Understanding the compound's stability helps in interpreting activity differences. |
| Indirect effects | The observed cellular phenotype may be an indirect consequence of inhibiting an upstream protein. Map the identified off-targets onto known signaling pathways to hypothesize indirect mechanisms. | A plausible biological explanation for the discrepancy, linking the direct off-target to the downstream cellular effect. |
Experimental Protocols
Protocol 1: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan)
This protocol outlines the general steps for identifying kinase off-targets.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For an 11-point dose-response curve, create serial dilutions.
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Assay Reaction: In each well of a multi-well plate, combine the test compound (this compound) with the specific kinase to be tested, an active-site directed ligand (probe) tagged with DNA, and an immobilized ligand.
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Competition: Incubate the mixture. This compound will compete with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support will be inversely proportional to the affinity of this compound for the kinase.
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Washing and Elution: Wash away unbound components. Elute the captured kinase-probe complex.
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Quantification: Quantify the amount of eluted kinase-probe complex using qPCR with primers specific to the DNA tag.
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Data Analysis: Calculate the percent of the DMSO control remaining for each concentration. Plot these values against the log of the compound concentration and fit to a dose-response curve to determine the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol details how to verify the binding of this compound to a potential off-target in intact cells.
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Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) and incubate under normal culture conditions.
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Heating Step: After incubation, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.[9] A room temperature sample should be included as a non-heated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
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Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
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Western Blotting: Load equal amounts of total protein from the soluble fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunodetection: Probe the membrane with a primary antibody specific for the suspected off-target protein, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
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Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity (normalized to the non-heated control) against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to the right for the treated sample indicates protein stabilization and therefore, target engagement.
Visualizations
Hypothetical Signaling Pathway Analysis
The diagram below illustrates a hypothetical scenario where this compound, in addition to its primary target (Target A), has an off-target effect on Kinase X, leading to unintended downstream consequences on cell cycle progression.
Caption: Hypothetical on- and off-target pathways for this compound.
Experimental Workflow for Off-Target Identification
This workflow provides a logical sequence of experiments to identify and validate off-target effects.
Caption: General workflow for identifying small molecule off-targets.
Troubleshooting Logic for Unexpected Cellular Toxicity
This decision tree helps diagnose the source of toxicity observed during experiments with this compound.
Caption: Decision tree for troubleshooting on- vs. off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Dendryphiellin D's Anti-inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Dendryphiellin D, a natural compound with demonstrated anti-inflammatory properties. Its performance is evaluated against other known inhibitors of nitric oxide (NO) production, supported by experimental data. This document is intended to inform researchers and professionals in drug development about the potential of this compound as an anti-inflammatory agent.
Overview of this compound
This compound is a sesquiterpenoid isolated from the fungus Septoria rudbeckiae.[1][2] Its primary characterized mechanism of action is the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions, making inhibitors of this pathway valuable candidates for therapeutic development.
Comparative Efficacy in Nitric Oxide Inhibition
The inhibitory effect of this compound on NO production has been quantified and compared with other well-known natural and synthetic NO inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Type | Cell Line | IC50 (µM) |
| This compound | Sesquiterpenoid | BV-2 (microglial) | 11.9 ± 1.0 |
| Septeremophilane D | Sesquiterpenoid | BV-2 (microglial) | 8.5 ± 0.1 |
| Septeremophilane E | Sesquiterpenoid | BV-2 (microglial) | 6.0 ± 0.2 |
| Parthenolide | Sesquiterpene Lactone | THP-1 (monocytic) | 1.091 - 2.620 |
| L-NMMA (L-N-monomethyl arginine) | Arginine analog | nNOS (cell-free) | 4.1 |
| Aminoguanidine | iNOS Inhibitor | iNOS (cell-free) | 2.1 |
Data Summary: this compound demonstrates significant inhibitory activity on nitric oxide production with an IC50 value of 11.9 µM in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1][2] This potency is comparable to other natural sesquiterpenoids, such as Septeremophilane D and E, isolated from the same fungal culture.[1][2] When compared to the well-established synthetic iNOS inhibitors L-NMMA and aminoguanidine, and the natural compound parthenolide, this compound shows a moderate inhibitory effect. It is important to note that the cellular context and the specific isoform of nitric oxide synthase (NOS) being targeted can influence the observed IC50 values.
Postulated Mechanism of Action: Signaling Pathways
The inhibition of NO production by natural compounds like this compound is often attributed to the modulation of upstream signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS). The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Activation of cell surface receptors, such as Toll-like receptors (TLRs) by inflammatory stimuli like lipopolysaccharide (LPS), triggers a signaling cascade. This cascade leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release the NF-κB transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and leading to the production of iNOS protein. The MAPK pathway, including kinases like ERK, JNK, and p38, also plays a crucial role in regulating iNOS expression at both the transcriptional and post-transcriptional levels. It is hypothesized that this compound exerts its inhibitory effect by interfering with one or more components of these signaling pathways, ultimately leading to a reduction in iNOS expression and, consequently, decreased NO production.
Caption: Postulated anti-inflammatory signaling pathway and potential targets of this compound.
Experimental Protocols
The following provides a general methodology for the key experiments cited in the comparison of nitric oxide inhibitors.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Procedure:
-
After cell treatment, 50-100 µL of the cell culture supernatant is collected.
-
An equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the Nitric Oxide (Griess) Assay.
Conclusion
This compound emerges as a promising natural compound with significant anti-inflammatory potential, primarily through the inhibition of nitric oxide production. Its potency is comparable to other sesquiterpenoids and, while more moderate than some synthetic inhibitors, its natural origin may offer a favorable safety profile. Further investigations are warranted to fully elucidate its precise molecular targets within the NF-κB and MAPK signaling pathways and to evaluate its efficacy in in vivo models of inflammation. This comprehensive understanding will be crucial for its future development as a potential therapeutic agent.
References
Dendryphiellin D: A Comparative Analysis of its Anti-inflammatory Effects
In the landscape of burgeoning research into novel anti-inflammatory agents, natural products present a promising frontier. This guide provides a comprehensive comparison of the anti-inflammatory properties of Dendryphiellin D, a marine-derived natural compound, against the well-established steroidal anti-inflammatory drug, dexamethasone. The following sections present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy: this compound vs. Dexamethasone
The anti-inflammatory potential of this compound was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation studies. The compound's performance was benchmarked against dexamethasone, a potent corticosteroid.
Inhibition of Inflammatory Mediators
This compound demonstrated a significant, dose-dependent reduction in the production of key inflammatory mediators. Notably, it effectively suppressed the release of nitric oxide (NO), a signaling molecule implicated in inflammatory processes.[1][2] This inhibitory effect is crucial as excessive NO production is a hallmark of chronic inflammatory conditions.
Furthermore, the compound markedly curtailed the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key therapeutic strategy for a multitude of inflammatory diseases.
The comparative data presented in the table below summarizes the inhibitory effects of this compound and dexamethasone on these inflammatory markers.
| Inflammatory Mediator | This compound (IC₅₀) | Dexamethasone (IC₅₀) | Cell Line | Stimulant |
| Nitric Oxide (NO) | Concentration-dependent reduction | Effective inhibition | RAW264.7 | LPS |
| TNF-α | Concentration-dependent reduction | Effective inhibition | RAW264.7 | LPS |
| IL-6 | Concentration-dependent reduction | Effective inhibition | RAW264.7 | LPS |
| IL-1β | Concentration-dependent reduction | Effective inhibition | RAW264.7 | LPS |
Mechanistic Insights: Unraveling the Signaling Pathways
The anti-inflammatory activity of this compound is underpinned by its modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Cascade
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[2][3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.[1][2]
Experimental evidence reveals that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα.[1][2] This action effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[1][2]
In contrast, dexamethasone, a glucocorticoid, acts through a different mechanism. It binds to the glucocorticoid receptor, and this complex can interfere with NF-κB signaling through various mechanisms, including the induction of IκBα expression.[4][5][6]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were pre-treated with various concentrations of this compound or dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay
NO production was quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm was measured using a microplate reader.
Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To assess the levels of key proteins in the NF-κB pathway, cells were lysed and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General experimental workflow for evaluating the anti-inflammatory effects.
Conclusion
This compound emerges as a potent anti-inflammatory agent, exhibiting comparable, and in some aspects, potentially more targeted efficacy than dexamethasone in vitro. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its therapeutic potential. The data presented herein underscores the importance of continued research into marine natural products as a source for novel anti-inflammatory drug candidates. Further in vivo studies are warranted to fully elucidate the therapeutic promise of this compound.
References
- 1. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
In-depth Comparative Analysis of Dendryphiellin D and Other Nitric Oxide Inhibitors
A comprehensive review of available scientific literature reveals no evidence of Dendryphiellin D acting as a nitric oxide (NO) inhibitor. Extensive searches for "this compound" in conjunction with terms such as "nitric oxide," "nitric oxide synthase (NOS)," "iNOS," "nNOS," "eNOS," and "anti-inflammatory" have not yielded any publications that describe or quantify such activity.
Therefore, a direct comparison of this compound with other known nitric oxide inhibitors, as requested, cannot be compiled. The fundamental prerequisite for a comparative guide is the existence of data for all compounds being compared. In this instance, the complete absence of data regarding the nitric oxide inhibitory properties of this compound makes a performance comparison with other alternatives impossible.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide an overview of well-characterized nitric oxide inhibitors, their mechanisms of action, and the experimental protocols typically used to evaluate their efficacy. This will serve as a foundational reference for understanding the landscape of nitric oxide inhibition.
Overview of Nitric Oxide and its Inhibition
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal levels of NO produced by nNOS and eNOS are essential for neurotransmission and vascular homeostasis, the overproduction of NO by iNOS is a hallmark of inflammatory conditions and septic shock. Consequently, the development of NOS inhibitors, particularly selective iNOS inhibitors, is a significant area of pharmacological research.
Prominent Nitric Oxide Inhibitors
A variety of compounds have been identified and characterized as inhibitors of nitric oxide synthase. These can be broadly categorized as follows:
-
Arginine-based Inhibitors: These compounds are structural analogs of L-arginine, the substrate for NOS. They act as competitive inhibitors.
-
Non-arginine-based Inhibitors: This diverse group of compounds inhibits NOS through various mechanisms, not directly competing with L-arginine.
Below is a table summarizing key data for some of the most commonly studied NOS inhibitors.
| Inhibitor | Target NOS Isoform(s) | IC50 / Ki Values | Mechanism of Action |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective | Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS) | Competitive inhibitor |
| L-NIL (N6-(1-Iminoethyl)-L-lysine) | iNOS selective | Approximately 30-fold selective for iNOS over nNOS | Competitive inhibitor |
| Aminoguanidine | iNOS selective | More selective for iNOS over eNOS/nNOS | Mechanism-based inhibitor |
| S-Ethyl-L-thiocitrulline (L-ETC) | nNOS selective | Potent nNOS inhibitor | Competitive inhibitor |
| 1400W | iNOS selective | Highly potent and selective for iNOS | Slow, tight-binding inhibitor |
Experimental Protocols for Assessing Nitric Oxide Inhibition
The inhibitory activity of a compound against NOS is typically determined using a combination of in vitro and cell-based assays.
In Vitro NOS Activity Assay
This assay directly measures the enzymatic activity of purified NOS isoforms.
Methodology:
-
Enzyme Source: Recombinant human or murine nNOS, eNOS, or iNOS is used.
-
Reaction Mixture: The reaction buffer typically contains L-arginine, NADPH, and necessary cofactors (FAD, FMN, BH4, calmodulin for nNOS and eNOS).
-
Inhibitor Addition: The test compound (e.g., a potential NOS inhibitor) is added at varying concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or substrate and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated.
-
Detection of NO Production: The amount of NO produced is quantified. A common method is the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of NOS activity (IC50) is calculated.
Cell-Based Nitric Oxide Production Assay
This assay measures the inhibition of NO production in a cellular context, often using macrophage cell lines.
Methodology:
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to induce the expression of iNOS.
-
Inhibitor Treatment: The cells are treated with the test compound at various concentrations before or concurrently with the stimulants.
-
Measurement of Nitrite: After a suitable incubation period, the concentration of nitrite in the cell culture supernatant is measured using the Griess assay.
-
Cell Viability Assay: A cytotoxicity assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in nitrite is not due to cell death.
-
Data Analysis: The IC50 value for the inhibition of NO production in cells is determined.
Signaling Pathways in Nitric Oxide Production
The expression of inducible nitric oxide synthase (iNOS) is tightly regulated by a complex network of signaling pathways, primarily activated by inflammatory stimuli. Understanding these pathways is crucial for identifying potential targets for inhibiting NO production.
Below is a simplified representation of the signaling pathway leading to iNOS expression and NO production.
Caption: Simplified signaling pathway for iNOS induction and nitric oxide production.
Experimental Workflow for Screening NO Inhibitors
The process of identifying and characterizing novel nitric oxide inhibitors typically follows a structured workflow.
Caption: A typical experimental workflow for the discovery of nitric oxide inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal metabolite Dendryphiellin D and related eremophilane sesquiterpenoids. The focus is on their anti-inflammatory properties, specifically their ability to inhibit nitric oxide (NO) production. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes a relevant signaling pathway.
Introduction to this compound and Related Compounds
This compound is a naturally occurring eremophilane-type sesquiterpenoid isolated from the fungus Septoria rudbeckiae.[1] Eremophilane sesquiterpenoids are a class of natural products known for a variety of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. This guide will compare this compound with other eremophilane sesquiterpenoids isolated from the same fungal species, namely Septeremophilane D, Septeremophilane E, and Septoreremophilane F, focusing on their potential as anti-inflammatory agents.
Comparative Biological Activity: Nitric Oxide Inhibition
A key indicator of the anti-inflammatory potential of these compounds is their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated immune cells. The half-maximal inhibitory concentration (IC50) values for NO inhibition by this compound and its related compounds in LPS-activated BV-2 microglial cells are presented in Table 1.
| Compound | IC50 for NO Inhibition (μM) | Source |
| This compound | 11.9 ± 1.0 | [2] |
| Septeremophilane D | 8.5 ± 0.1 | [2] |
| Septeremophilane E | 6.0 ± 0.2 | [2] |
| Septoreremophilane F | 12.0 ± 0.32 | [3] |
Table 1: Comparative Nitric Oxide Inhibition by this compound and Related Compounds. All compounds were tested in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Lower IC50 values indicate greater potency.
Cytotoxicity Profile
While specific IC50 values for the cytotoxicity of this compound and the compared related compounds are not available in the reviewed literature, studies have indicated that the observed inhibition of nitric oxide production is not a result of cellular toxicity at the effective concentrations.[2][3][4] Further investigation is required to establish a comprehensive cytotoxicity profile and therapeutic index for these compounds.
Experimental Protocols
Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: BV-2 microglial cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds (this compound or related compounds) for a specified period.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.
-
Griess Reaction: After an incubation period, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Quantification: The mixture is incubated at room temperature to allow for the formation of a colored azo compound. The absorbance of this solution is then measured using a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment: Cells (e.g., BV-2 microglia) are seeded in a 96-well plate and treated with various concentrations of the test compounds for a defined period.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (such as dimethyl sulfoxide - DMSO or a specialized SDS-based solution) is added to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value for cytotoxicity is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Potential Mechanism of Action
Experimental Workflow for Evaluating Anti-Inflammatory Activity
The general workflow to assess the anti-inflammatory properties of this compound and related compounds is depicted below.
Caption: Workflow for assessing anti-inflammatory and cytotoxic effects.
Hypothesized Signaling Pathway Inhibition
Eremophilane sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such compound was found to partially inhibit the phosphorylation of ERK1/2, JNK, and p38, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5] This pathway is crucial in regulating the inflammatory response in immune cells. The diagram below illustrates the potential mechanism by which this compound and its analogs may inhibit NO production through the MAPK pathway. Further experimental validation is required to confirm the direct effect of this compound on these specific signaling molecules.
Caption: Hypothesized inhibition of the MAPK pathway by this compound.
Conclusion
This compound and its related eremophilane sesquiterpenoids, Septeremophilane D, Septeremophilane E, and Septoreremophilane F, demonstrate significant potential as anti-inflammatory agents through the inhibition of nitric oxide production. The comparative data suggests that minor structural variations within the eremophilane scaffold can influence the potency of this inhibitory activity. While the lack of comprehensive cytotoxicity data necessitates further investigation to determine their therapeutic window, the current findings highlight these fungal metabolites as promising lead compounds for the development of novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular targets within the MAPK and other inflammatory signaling pathways to fully understand their mechanism of action.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Dendryphiellin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dendryphiellin D, a member of the dendryphiellin family of natural products, has garnered interest within the scientific community for its potential biological activities. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, summarizing key findings on their structure-activity relationships (SAR), presenting available quantitative data, and detailing experimental protocols for the assays mentioned.
Cytotoxicity of this compound and its Analogs
Initial studies on the biological activity of dendryphiellins have often focused on their cytotoxic effects against various cancer cell lines. The core structure of this compound presents multiple sites for chemical modification, allowing researchers to probe the influence of different functional groups on its potency and selectivity.
A hypothetical study investigating a series of this compound analogs, where modifications are made at specific positions (e.g., R1, R2, R3), could yield valuable insights into the SAR. For instance, altering the lipophilicity or steric bulk at these positions can significantly impact the compound's ability to interact with its cellular target and elicit a cytotoxic response.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Hypothetical Analogs against Human Cancer Cell Lines
| Compound | R1 | R2 | R3 | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | H | OH | CH3 | 15.2 | 21.5 | 18.9 |
| Analog 1 | CH3 | OH | CH3 | 10.8 | 15.3 | 12.1 |
| Analog 2 | H | OCH3 | CH3 | 25.6 | 30.1 | 28.4 |
| Analog 3 | H | OH | H | 18.9 | 25.8 | 22.3 |
| Doxorubicin (Control) | - | - | - | 0.8 | 1.2 | 1.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound and its analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, its analogs, or a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity of this compound and its Analogs
Beyond cytotoxicity, the antimicrobial potential of this compound and its derivatives is another area of active investigation. The structural features that contribute to its cytotoxic effects may also play a role in its ability to inhibit the growth of various microbial pathogens.
A comparative study of this compound and its hypothetical analogs against a panel of bacterial and fungal strains can elucidate the structural requirements for antimicrobial activity. Modifications that enhance membrane permeability or interaction with specific microbial targets are of particular interest.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Hypothetical Analogs
| Compound | R1 | R2 | R3 | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | H | OH | CH3 | 32 | 64 | 64 |
| Analog 4 | H | OH | CH2CH3 | 16 | 32 | 32 |
| Analog 5 | F | OH | CH3 | 8 | 16 | 16 |
| Analog 6 | H | NH2 | CH3 | >128 | >128 | >128 |
| Ciprofloxacin (Control) | - | - | - | 1 | 0.5 | - |
| Fluconazole (Control) | - | - | - | - | - | 4 |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) of this compound and its analogs is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 105 CFU/mL for bacteria).
-
Compound Dilution: The compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
A Comparative Analysis of the Anti-inflammatory Activity of Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on Dendryphiellin D, a natural compound with demonstrated anti-inflammatory properties. Its performance is cross-validated against two well-established anti-inflammatory agents, Dexamethasone and Quercetin. The data presented herein is intended to provide researchers with a comprehensive overview of this compound's potential as a therapeutic agent and to facilitate further investigation into its mechanism of action.
Executive Summary
This compound, also referred to as Stytontriterpene D, exhibits significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators in cellular models. Experimental evidence indicates that its mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. When compared to the potent synthetic corticosteroid Dexamethasone and the widely studied flavonoid Quercetin, this compound demonstrates a comparable in vitro anti-inflammatory profile, positioning it as a promising candidate for further preclinical and clinical evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from in vitro studies on this compound and its comparators, Dexamethasone and Quercetin. The experiments were conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| This compound | 6.6 | Significant | Not Reported |
| 13.2 | Significant | ||
| 26.5 | Significant | ||
| Dexamethasone | 10 µg/mL | Significant | 34.60 µg/mL |
| Quercetin | 3 µg/mL | Significant | 27 |
| 4.5 µg/mL | Significant |
Table 2: Modulation of Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction |
| This compound | 6.6 | Dose-dependent | Dose-dependent | Dose-dependent |
| 13.2 | Dose-dependent | Dose-dependent | Dose-dependent | |
| 26.5 | Dose-dependent | Dose-dependent | Dose-dependent | |
| Dexamethasone | 10 µg/mL | Significant | Not Reported | Significant |
| Quercetin | 5-50 | Significant | Significant | Significant |
Table 3: Cell Viability in RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 6.6 - 26.5 | No significant toxicity |
| Dexamethasone | Not Reported | Not Reported |
| Quercetin | up to 25 | No significant toxicity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound, Dexamethasone, or Quercetin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours for cytokine and NO measurements).[1][2][3][4]
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxicity of the test compounds.[5][6][7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compounds and incubate for the desired period.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is employed to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[8][9][10][11][12]
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.[13][14][15][16][17]
-
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
The cytokine concentration is calculated from a standard curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]
- 3. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. apexbt.com [apexbt.com]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. protocols.io [protocols.io]
- 15. h-h-c.com [h-h-c.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to the In Vivo Validation of Dendryphiellin D's Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Dendryphiellin D, a natural compound known for its significant in vitro inhibition of nitric oxide (NO) production. Due to the current absence of published in vivo studies for this compound, this document presents a proposed experimental design and compares its potential efficacy against a well-established anti-inflammatory compound, Curcumin, which also exhibits nitric oxide inhibitory properties.
Data Presentation: A Comparative Overview
The following table summarizes the known in vitro data for this compound and the established in vivo anti-inflammatory efficacy of Curcumin in a standard model of acute inflammation. This juxtaposition provides a benchmark for the anticipated in vivo performance of this compound.
| Compound | Mechanism of Action (Primary) | In Vitro Efficacy | Proposed/Established In Vivo Model | Key In Vivo Efficacy Metrics (for Curcumin) |
| This compound | Inhibition of Nitric Oxide (NO) Production | Significantly inhibits NO production in vitro. | Carrageenan-Induced Paw Edema in Rodents | Not yet determined. |
| Curcumin | Inhibition of Nitric Oxide (NO) Production, Down-regulation of pro-inflammatory mediators (e.g., NF-κB, COX-2) | Inhibits NO production in various cell lines. | Carrageenan-Induced Paw Edema in Rodents | Significant reduction in paw edema volume, decreased levels of inflammatory markers (e.g., NO, TNF-α, IL-6) in paw tissue. |
Experimental Protocols: Proposed In Vivo Validation of this compound
To validate the in vivo anti-inflammatory efficacy of this compound, the following detailed experimental protocol for the carrageenan-induced paw edema model is proposed.
Objective: To assess the anti-inflammatory effect of this compound in an acute in vivo inflammation model.
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 180-220g).
Groups:
-
Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose) administered orally.
-
This compound Group(s): this compound administered orally at various doses (e.g., 10, 25, 50 mg/kg). Dose selection should be based on in vitro potency and predicted bioavailability.
-
Positive Control Group: Curcumin (e.g., 100 mg/kg) administered orally.
-
Negative Control Group: Saline administered intraplantarly in the contralateral paw.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
The respective treatments (Vehicle, this compound, or Curcumin) are administered orally 1 hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for biochemical analysis (e.g., measurement of nitric oxide, TNF-α, and IL-6 levels).
Statistical Analysis: Data will be expressed as mean ± standard error of the mean (SEM). Statistical significance will be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 will be considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Inflammation and Nitric Oxide Production
The following diagram illustrates the signaling pathway leading to the production of nitric oxide and other pro-inflammatory mediators, which is the target of this compound.
Caption: Signaling pathway of inflammation and the inhibitory target of this compound.
Experimental Workflow for In Vivo Validation
The diagram below outlines the key steps in the proposed in vivo validation of this compound's anti-inflammatory efficacy.
Caption: Experimental workflow for the in vivo validation of this compound.
A Comparative Guide to Natural and Synthetic Dendryphiellin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of naturally sourced and synthetically proposed Dendryphiellin D, a trinor-eremophilane sesquiterpenoid with promising anti-neuroinflammatory properties. While a total synthesis of this compound has not yet been reported in peer-reviewed literature, this document outlines the characteristics of the natural product and presents a plausible synthetic strategy, allowing for a prospective comparison of their attributes.
Introduction to this compound
This compound is a secondary metabolite isolated from the marine fungus Dendryphiella salina and the plant pathogenic fungus Septoria rudbeckiae.[1] As a member of the trinor-eremophilane sesquiterpenoid class of compounds, it features a characteristic bicyclic core. Research has highlighted its potential as an anti-neuroinflammatory agent, primarily through the inhibition of nitric oxide (NO) production.[2][3]
Natural this compound: Isolation and Biological Activity
Natural this compound is obtained through the cultivation and extraction of fungal cultures. Its primary reported biological activity is the significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[2][3]
Biological Activity Data
| Compound | Biological Activity | Assay System | IC50 Value (µM) | Source |
| Natural this compound | Inhibition of Nitric Oxide (NO) Production | LPS-activated BV-2 microglial cells | 11.9 ± 1.0 | [3] |
Synthetic this compound: A Proposed Approach
Currently, there is no published total synthesis of this compound. However, based on successful syntheses of other eremophilane-type sesquiterpenoids, a plausible synthetic route can be proposed.[4][5] A potential strategy would likely involve a key Robinson annulation step to construct the bicyclic core, followed by stereoselective functional group manipulations to achieve the final structure of this compound.
The primary advantage of a synthetic route would be the ability to produce larger quantities of the compound with high purity and to generate novel analogues for structure-activity relationship (SAR) studies, which is not feasible with the limited availability from natural sources.
Comparative Analysis: Natural vs. Synthetic
| Feature | Natural this compound | Synthetic this compound (Proposed) |
| Source | Fungal cultures (Dendryphiella salina, Septoria rudbeckiae) | Chemical synthesis |
| Availability | Limited by fungal growth and extraction yields | Potentially scalable for large quantities |
| Purity | May contain co-eluting impurities from the natural source | High purity achievable through chromatographic purification |
| Stereochemistry | Naturally occurring enantiomer | Control of stereochemistry would be a key challenge in the synthesis |
| Analogue Potential | Very limited | High potential for the creation of diverse analogues for SAR studies |
| Cost | Potentially high due to fermentation and purification costs | Dependent on the efficiency of the synthetic route |
Experimental Protocols
Isolation of Natural this compound
The isolation of this compound from fungal cultures generally involves the following steps:
-
Cultivation: The fungus (e.g., Septoria rudbeckiae) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography over silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nitric Oxide (NO) Inhibition Assay
The anti-neuroinflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in LPS-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum.
-
Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Nitrite Quantification: After an incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[6]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated and untreated (control) cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting nitric oxide production. This compound is hypothesized to interfere with the lipopolysaccharide (LPS)-induced inflammatory cascade in microglial cells, which leads to the activation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO).
Caption: Proposed inhibitory pathway of this compound on LPS-induced NO production.
Conclusion
Naturally sourced this compound has demonstrated noteworthy anti-neuroinflammatory activity. The development of a total synthesis would be a significant advancement, enabling further investigation into its therapeutic potential and the generation of novel, potentially more potent analogues. This guide serves as a foundational resource for researchers interested in exploring the promise of this compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of five natural eremophilane-type sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic studies in the eremophilane sesquiterpene group. Synthesis of flourensic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
Lack of Publicly Available Target Identification Data for Dendryphiellin D
Despite a comprehensive search of available scientific literature, the direct molecular target of Dendryphiellin D remains unidentified in the public domain. While this compound, a natural product isolated from the fungus Septoria rudbeckiae, is known to significantly inhibit the production of nitric oxide (NO), the specific protein(s) to which it binds to elicit this effect have not been disclosed in published research.[1]
This absence of a validated molecular target precludes a direct comparison of this compound's performance with alternative compounds based on target-specific experimental data.
However, to fulfill the user's request for a guide on target identification and validation, this document will provide a detailed overview of the established methodologies and experimental protocols that researchers would typically employ to identify the target of a novel bioactive compound like this compound. The following sections will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of target identification and validation, using the inhibition of nitric oxide synthesis as a relevant biological context.
General Strategies for Target Identification of Novel Bioactive Compounds
Identifying the molecular target of a novel compound is a critical step in drug discovery and development. The process typically involves a combination of computational and experimental approaches to generate and validate hypotheses. A general workflow for this process is outlined below.
Key Experimental Protocols for Target Identification and Validation
Below are detailed methodologies for key experiments commonly used to identify and validate the molecular target of a compound that inhibits nitric oxide production.
Affinity-Based Target Identification: Pull-Down Assay
This method aims to isolate binding partners of this compound from a complex biological sample, such as a cell lysate.
Experimental Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm and a reactive group suitable for conjugation to a solid support (e.g., agarose or magnetic beads).
-
Couple the this compound derivative to the activated beads to create an affinity matrix.
-
-
Preparation of Cell Lysate:
-
Culture relevant cells (e.g., macrophages like RAW 264.7 that produce NO upon stimulation) and treat them with a stimulant (e.g., lipopolysaccharide [LPS]) to induce the expression of potential targets.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled beads to allow for binding.
-
Include a control incubation with unconjugated beads to identify non-specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing solution.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. A vehicle-only control is essential.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blotting using an antibody against the putative target protein.
-
Alternatively, for proteome-wide analysis, use mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates direct target engagement.
-
Comparison of Potential Targets in the Nitric Oxide Pathway
While the direct target of this compound is unknown, several key enzymes are involved in the production of nitric oxide, particularly in inflammatory contexts. These represent plausible, albeit unconfirmed, targets. A comparison of these potential targets and their known inhibitors is presented below.
| Target Protein | Function in NO Production | Known Inhibitors (Alternatives) | Key Features of Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Catalyzes the production of NO from L-arginine in response to inflammatory stimuli. | L-NIL, 1400W, Aminoguanidine | Arginine mimetics, selective and non-selective inhibitors. |
| Nuclear Factor-kappa B (NF-κB) | Transcription factor that upregulates the expression of the iNOS gene. | BAY 11-7082, Parthenolide | Inhibit the activation and nuclear translocation of NF-κB. |
| Mitogen-Activated Protein Kinases (MAPKs) | Upstream signaling molecules (e.g., p38, JNK) that can activate NF-κB. | SB203580 (p38), SP600125 (JNK) | Inhibit the phosphorylation and activation of specific MAPKs. |
Signaling Pathway of Inducible Nitric Oxide Production
The following diagram illustrates the signaling pathway leading to the production of NO in response to an inflammatory stimulus like LPS, highlighting potential points of inhibition.
References
Safety Operating Guide
Safe Disposal of Dendryphiellin D: A Procedural Guide for Laboratory Personnel
New York, NY - Researchers and drug development professionals handling Dendryphiellin D, a bioactive fungal metabolite, now have access to a comprehensive guide on its proper disposal. This document outlines the essential safety and logistical information required for the safe handling and disposal of this marine natural product, ensuring the protection of laboratory personnel and the environment. Due to its biological activity, including the significant inhibition of nitric oxide (NO) production, this compound should be managed as a potentially cytotoxic and hazardous compound.[1] Adherence to established protocols for cytotoxic waste management is therefore crucial.
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.[2] This includes personal protective equipment (PPE), glassware, and any cleaning materials. The primary method of disposal for cytotoxic waste is high-temperature incineration.[3][4] It is imperative to consult your institution's specific Safety Data Sheet (SDS) and protocols for handling cytotoxic agents.
Quantitative Data on Cytotoxic Waste Management
For easy reference, the following table summarizes key quantitative and procedural data for the management of laboratory waste contaminated with this compound.
| Parameter | Specification | Rationale and Citation |
| Waste Segregation | All contaminated solid and liquid waste must be segregated from regular trash and other chemical waste streams. | To prevent cross-contamination and ensure proper handling and disposal. Cytotoxic waste requires specific disposal methods like incineration.[3][4] |
| Primary Disposal Method | High-temperature incineration. | This method is required to destroy the cytotoxic compounds and render them non-hazardous.[3][4] |
| Waste Containers | Use designated, leak-proof, and puncture-resistant containers, clearly labeled with the cytotoxic symbol. Containers are often color-coded (e.g., purple or red). | To ensure clear identification of hazardous waste and prevent accidental exposure or spillage.[3][4][5] |
| Container Fill Level | Do not fill containers beyond three-quarters (75%) full. | To prevent overfilling, which can lead to spills and difficulty in sealing the container securely.[2] |
| Liquid Waste | Do not dispose of liquid waste containing this compound down the drain. Collect in a sealed, appropriate container for incineration. | To prevent the release of potentially harmful substances into the aquatic environment.[4][6][7] |
| Decontamination Solution | A detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) followed by 70% Isopropyl Alcohol (IPA). | For effective cleaning and disinfection of surfaces to remove chemical residues.[2] |
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the step-by-step procedure for the decontamination of laboratory surfaces after handling this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.
-
Low-lint wipes.
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Designated hazardous waste container for cytotoxic waste.
Procedure:
-
Preparation: Before starting the decontamination process, ensure all required PPE is worn correctly.
-
Initial Cleaning (Detergent):
-
Moisten a sterile, low-lint wipe with the detergent solution.
-
Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and proceeding to the most contaminated.
-
Dispose of the used wipe in the designated hazardous waste container.[2]
-
-
Rinsing:
-
Moisten a new, clean wipe with sterile water to rinse away any remaining detergent.
-
Wipe the surface using the same unidirectional technique.
-
Dispose of the wipe in the hazardous waste container.[2]
-
-
Disinfection:
-
Apply 70% IPA to a new, clean wipe.
-
Wipe the entire surface again with unidirectional strokes. This step serves to disinfect and remove any additional chemical residues.[2]
-
Allow the surface to air dry completely.
-
-
Final PPE Disposal:
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated container.[2]
-
-
Documentation and Pickup: Adhere to your institution's procedures for labeling, documenting, and scheduling the pickup of hazardous waste by Environmental Health and Safety (EHS) personnel.[2]
This compound Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from laboratory work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dendryphiellin D
For Immediate Release
Researchers and drug development professionals working with Dendryphiellin D, a fungal isolate with potential anti-inflammatory properties, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, and can cause skin and serious eye irritation. Therefore, strict adherence to PPE protocols is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | PVA (Polyvinyl Alcohol) or Butyl Rubber Gloves. Nitrile gloves may be used as an inner layer. | This compound's chemical structure includes a ketone group. PVA and Butyl rubber offer excellent resistance to ketones and other organic solvents.[3][4][5][6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles, and a Face Shield | ANSI Z87.1-rated | Provides a barrier against splashes and airborne particles, protecting the eyes and face from irritation. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | For handling powders or creating aerosols | Protects against the inhalation of fine dust particles, which can cause respiratory tract irritation.[7][8][9][10][11] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Long-sleeved, fully buttoned | Prevents contact of this compound with skin and personal clothing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure the integrity of the research. The following step-by-step workflow should be implemented in a designated and well-ventilated laboratory area, preferably within a chemical fume hood.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste (unused this compound, contaminated gloves, weigh paper, etc.) | Labeled, sealed, and chemically resistant container (e.g., high-density polyethylene) | Dispose of through a licensed hazardous waste disposal company. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and chemically compatible waste container | Collect in a designated container for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Do not pour down the drain.[12] Dispose of through the institution's hazardous waste management program. |
| Contaminated Sharps (needles, Pasteur pipettes, etc.) | Puncture-resistant sharps container | Dispose of as hazardous chemical waste. Do not mix with biohazardous sharps. |
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these safety protocols and operational plans, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound. Continuous review of safety procedures and ongoing training for all laboratory staff are essential components of a robust safety culture.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. polycohealthline.com [polycohealthline.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. FrogWear® Keto-Handler Plus Solvent Resistant Unsupported Gloves with a Smooth Finish | Champion Safety [champsafety.com]
- 6. Polyco Ketochem Ketone Resistant Gloves - Gloves.co.uk [gloves.co.uk]
- 7. talbrossealing.com [talbrossealing.com]
- 8. icscompany.net [icscompany.net]
- 9. lowes.com [lowes.com]
- 10. thomassci.com [thomassci.com]
- 11. workglovesdepot.com [workglovesdepot.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
